4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Description
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Properties
IUPAC Name |
4-fluoro-7-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUZCYGMCGKOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570727 | |
| Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136191-16-7 | |
| Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS number 136191-16-7
CAS Number: 136191-16-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of the indanone scaffold, a core structure found in a variety of biologically active molecules. While specific in-depth research on this particular compound is limited in publicly available literature, its structural features suggest its potential as a valuable intermediate in medicinal chemistry and drug discovery. The indanone core is a privileged scaffold known to exhibit a wide range of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties. The presence of a fluorine atom and a hydroxyl group on the aromatic ring of this compound can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it an intriguing candidate for further investigation.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 136191-16-7 | N/A |
| Molecular Formula | C₉H₇FO₂ | N/A |
| Molecular Weight | 166.15 g/mol | N/A |
| Appearance | White to light yellow solid | [1] |
| Boiling Point (Predicted) | 335.2 ± 42.0 °C | [1] |
| Density (Predicted) | 1.412 g/cm³ | [1] |
| pKa (Predicted) | 10.30 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
General Experimental Protocol: Friedel-Crafts Acylation
A common method for the synthesis of indanones involves an intramolecular Friedel-Crafts acylation. A plausible synthetic route for this compound is outlined below. This protocol is a generalized representation and may require optimization.
Starting Material: A suitable precursor, such as a substituted 3-phenylpropionic acid or its corresponding acid chloride. Based on the product structure, a likely starting material would be 3-(3-fluoro-4-hydroxyphenyl)propanoic acid.
Procedure:
-
The starting material is reacted with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
The reaction is typically carried out in an inert solvent.
-
The reaction mixture is heated to promote cyclization. A temperature of 100°C, followed by an increase to 180°C, has been suggested.[1]
-
After the reaction is complete (e.g., after 3 hours), the mixture is cooled to room temperature.[1]
-
The product is worked up by adding a solvent like ethyl acetate and stirring for a period (e.g., 2 hours).[1]
-
The organic phase is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[1]
-
The crude product is then purified, for example, by column chromatography, to yield this compound.[1]
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Generalized workflow for the synthesis of this compound.
Potential Applications in Drug Discovery and Development
The indanone scaffold is a versatile building block in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group provides a handle for further chemical modification or can act as a key hydrogen bonding donor/acceptor in interactions with biological targets.
Given the known biological activities of substituted indanones, this compound could serve as a precursor or a key intermediate for the synthesis of novel therapeutic agents in areas such as:
-
Oncology: As a building block for inhibitors of enzymes like tubulin or kinases.
-
Neurodegenerative Diseases: For the development of compounds targeting enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).
-
Inflammatory Diseases: As a scaffold for the design of inhibitors of inflammatory enzymes like cyclooxygenase (COX).
The following diagram illustrates the potential logical relationship of this compound as an intermediate in a drug discovery pipeline.
Caption: Role as an intermediate in a typical drug discovery workflow.
Safety Information
Based on available safety data sheets, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules for drug discovery and development. While specific biological data for this compound is not currently available in the public domain, the well-established biological activities of the indanone scaffold suggest that derivatives of this compound could be of significant interest. Further research is warranted to explore the synthesis of novel derivatives and to evaluate their biological activities in various therapeutic areas. The information provided in this technical guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.
References
A Comprehensive Technical Guide to 4-Fluoro-7-Hydroxy-1-Indanone: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-7-hydroxy-1-indanone is a synthetic organic compound belonging to the indanone class, a group of molecules recognized for their diverse pharmacological activities. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological applications of 4-fluoro-7-hydroxy-1-indanone. Due to the limited availability of experimental data for this specific molecule, this report incorporates predicted values and representative data from closely related analogs to offer a comprehensive profile. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for synthesis and characterization are provided, alongside a workflow diagram illustrating the key steps in its preparation and analysis. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of fluorinated indanones.
Physicochemical Properties
The physicochemical properties of 4-fluoro-7-hydroxy-1-indanone are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is scarce, the following tables summarize key known and predicted properties.
Table 1: General and Physical Properties of 4-Fluoro-7-Hydroxy-1-Indanone
| Property | Value | Source/Method |
| IUPAC Name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | - |
| CAS Number | 136191-16-7 | [1] |
| Molecular Formula | C₉H₇FO₂ | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | Not available (Analog: 4-Bromo-7-hydroxy-1-indanone: 144-148 °C) | N/A |
| Boiling Point | 335.2 ± 42.0 °C (Predicted) | [1] |
| Density | 1.412 g/cm³ (Predicted) | [1] |
Table 2: Chemical and Pharmacokinetic Properties of 4-Fluoro-7-Hydroxy-1-Indanone
| Property | Value | Source/Method |
| pKa | 10.30 ± 0.20 (Predicted) | [1] |
| logP | Not available (Predicted values for indanones vary) | N/A |
| Solubility | Not available (Analog: 4-Hydroxy-1-indanone is soluble in DMSO and ethanol) | N/A |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis and Characterization
The synthesis of 4-fluoro-7-hydroxy-1-indanone can be achieved through various methods, with intramolecular Friedel-Crafts acylation being a common strategy for constructing the indanone core.[2][3] The following workflow outlines a typical synthetic and analytical process.
Experimental Protocol: Synthesis
A representative protocol for the synthesis of substituted 1-indanones via intramolecular Friedel-Crafts acylation is as follows:
-
Preparation: To a flask containing a suitable dehydrating agent, such as polyphosphoric acid or Eaton's reagent, add the starting material (e.g., 3-(3-fluoro-4-hydroxyphenyl)propanoic acid).
-
Reaction: Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will depend on the specific starting material and reagent used. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Experimental Protocol: Characterization
The synthesized 4-fluoro-7-hydroxy-1-indanone should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To identify all unique carbon atoms.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches.
-
Melting Point (MP) Determination: To assess the purity of the crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Biological Activity and Potential Applications
The indanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[4][5] Derivatives of 1-indanone have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][6]
The introduction of a fluorine atom can significantly modulate the biological properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with target proteins.[7] Therefore, 4-fluoro-7-hydroxy-1-indanone is a promising candidate for drug discovery efforts.
While the specific biological targets of 4-fluoro-7-hydroxy-1-indanone have not been reported, the general activities of the indanone class suggest potential for investigation in the following areas:
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Anticancer Agents: Many indanone derivatives exhibit cytotoxic effects against various cancer cell lines.[3]
-
Anti-inflammatory Drugs: The indanone structure is found in compounds that inhibit inflammatory pathways.[6]
-
Neuroprotective Agents: Some indanones act as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase.[8]
The following diagram illustrates a generalized workflow for the biological evaluation of a novel indanone derivative like 4-fluoro-7-hydroxy-1-indanone.
Conclusion
4-Fluoro-7-hydroxy-1-indanone is a molecule of significant interest for medicinal chemistry and drug development due to its fluorinated indanone scaffold. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on predicted properties and data from closely related analogs. The provided synthetic and analytical protocols offer a solid foundation for its preparation and characterization. Further investigation into the specific biological targets and mechanisms of action of 4-fluoro-7-hydroxy-1-indanone is warranted to fully elucidate its therapeutic potential.
References
- 1. 4-fluoro-7-hydroxy-1-indanone | 136191-16-7 [chemicalbook.com]
- 2. Indanone synthesis [organic-chemistry.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a SAM-dependent fluorinase from a latent biosynthetic pathway for fluoroacetate and 4-fluorothreonine formation in Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Fluoro-7-hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-7-hydroxy-1-indanone is a fluorinated derivative of the indanone scaffold, a core structure in many biologically active compounds. The strategic introduction of a fluorine atom and a hydroxyl group can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of 4-Fluoro-7-hydroxy-1-indanone, including its chemical properties, a detailed synthesis protocol, and an exploration of the potential biological activities associated with the broader class of fluorinated indanones. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Core Molecular Information
4-Fluoro-7-hydroxy-1-indanone is a small organic molecule with the chemical formula C₉H₇FO₂.[1] Its molecular weight is 166.15 g/mol .[1] The structure consists of a fused bicyclic system with a benzene ring and a five-membered ring containing a ketone. A fluorine atom is substituted at the 4-position and a hydroxyl group at the 7-position of the indanone core.
| Property | Value |
| Molecular Formula | C₉H₇FO₂ |
| Molecular Weight | 166.15 g/mol |
| CAS Number | 136191-16-7 |
Synthesis and Experimental Protocols
The synthesis of 4-Fluoro-7-hydroxy-1-indanone can be achieved through several synthetic routes, often starting from 4-fluorophenol.[2] A general and effective method involves a multi-step process that includes acylation and an intramolecular Friedel-Crafts cyclization.
Detailed Synthesis Protocol
A plausible synthetic route starting from 4-fluorophenol is outlined below. This protocol is a composite of established organic chemistry reactions and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Acylation of 4-Fluorophenol
-
Reactants: 4-Fluorophenol, 3-chloropropionyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride).
-
Procedure:
-
To a solution of 4-fluorophenol in a suitable dry solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add aluminum chloride in portions at 0 °C.
-
Slowly add 3-chloropropionyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate, 3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one, by column chromatography.
-
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Reactant: 3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one.
-
Procedure:
-
The intermediate from Step 1 is treated with a strong Lewis acid, such as aluminum chloride, or a protic acid like sulfuric acid.[1]
-
Heat the reaction mixture to facilitate the intramolecular cyclization. A general procedure involves heating the raw material with aluminum chloride, initially to 100°C and then to 180°C.[3]
-
After several hours, cool the reaction to room temperature.[3]
-
Work up the reaction by adding ethyl acetate and stirring.[3]
-
The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[3]
-
The final product, 4-Fluoro-7-hydroxy-1-indanone, is purified by column chromatography or recrystallization.[3]
-
References
Spectral Data Analysis of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of hydroxy indanone, a class of compounds recognized for their potential applications in medicinal chemistry and organic synthesis. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, making this compound a subject of interest for drug discovery and development. This technical guide aims to provide a comprehensive overview of the available spectral data and synthetic methodologies for this compound. However, it is important to note that detailed, experimentally-derived spectral data for this specific compound is not widely available in the public domain. This document will therefore present a structured outline of the required data and provide a general synthetic protocol based on available information.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇FO₂ | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| CAS Number | 136191-16-7 | [1] |
Synthesis Protocol
A general method for the preparation of 4-Fluoro-7-hydroxy-1-indanone has been described, although specific reaction conditions, purification methods, and yields are not detailed. The synthesis involves a Friedel-Crafts-type acylation.[1]
General Experimental Protocol:
-
A mixture of a suitable starting material and aluminum chloride is prepared.
-
The reaction mixture is heated to 100°C and then further to 180°C.
-
After cooling, the mixture is worked up using ethyl acetate.
-
The organic phase is dried and concentrated.
-
The crude product is then purified to yield 4-fluoro-7-hydroxy-1-indanone.[1]
It is important to note that this protocol is a high-level summary and would require significant optimization and detailed characterization for reproducible execution.
Spectral Data (Data Not Available)
Comprehensive, experimentally-verified spectral data for this compound are not currently available in the public scientific literature or chemical databases searched. For the benefit of researchers, the following sections outline the expected data and their significance in structural elucidation.
1H NMR Spectroscopy
-
Expected Signals: Analysis of the structure suggests the presence of aromatic protons, and methylene protons of the indanone ring system. The hydroxyl proton may appear as a broad singlet.
-
Data Presentation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data Not Available |
13C NMR Spectroscopy
-
Expected Signals: The spectrum should display signals corresponding to the carbonyl carbon, aromatic carbons (some showing C-F coupling), and the aliphatic carbons of the five-membered ring.
-
Data Presentation:
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available |
Infrared (IR) Spectroscopy
-
Expected Absorptions: Key functional groups that would produce characteristic absorption bands include the hydroxyl group (O-H stretch, likely broad), the carbonyl group (C=O stretch), C-F bond, and aromatic C-H and C=C bonds.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data Not Available |
Mass Spectrometry (MS)
-
Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M+). Fragmentation patterns would likely involve the loss of small molecules such as CO, and fragmentation of the indanone ring.
-
Data Presentation:
| m/z | Relative Intensity (%) | Assignment |
| Data Not Available |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General workflow for chemical synthesis and characterization.
Signaling Pathways and Logical Relationships
Information regarding the specific involvement of this compound in biological signaling pathways is not available in the current literature. As a potential pharmacophore, its interactions would likely be explored in the context of specific drug targets, which would necessitate further research.
The logical relationship in its synthesis follows a standard chemical synthesis workflow as depicted in the diagram above: starting from commercially available precursors, undergoing a key chemical transformation, followed by purification and structural confirmation through various spectroscopic techniques.
Conclusion
While this compound presents an interesting scaffold for medicinal chemistry, a significant gap exists in the publicly available, detailed experimental data, particularly its spectral characteristics. The synthesis has been broadly outlined, but a detailed, reproducible protocol is yet to be published. Further research is required to fully characterize this compound and explore its potential applications in drug development and other scientific fields. The data presented in this guide is intended to provide a framework for future investigations into this and related molecules.
References
Spectroscopic Analysis of 4-fluoro-7-hydroxy-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-7-hydroxy-1-indanone. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide leverages spectral data from analogous structures, including 4-hydroxy-1-indanone and other fluorinated indanone derivatives, to predict the chemical shifts and coupling patterns. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 4-fluoro-7-hydroxy-1-indanone. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The expected multiplicities (s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet) and coupling constants (J) in Hertz (Hz) are also provided.
Table 1: Predicted ¹H NMR Data for 4-fluoro-7-hydroxy-1-indanone
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (CH₂) | 2.90 - 3.10 | t | 6.0 - 7.0 |
| H-3 (CH₂) | 2.60 - 2.80 | t | 6.0 - 7.0 |
| H-5 | 7.10 - 7.30 | (dd) | J(H-F) ≈ 8.0 - 9.0, J(H-H) ≈ 8.0 - 9.0 |
| H-6 | 6.80 - 7.00 | (dd) | J(H-H) ≈ 8.0 - 9.0, J(H-H) ≈ 1.0 - 2.0 |
| OH | 9.50 - 10.50 | s (broad) | - |
Table 2: Predicted ¹³C NMR Data for 4-fluoro-7-hydroxy-1-indanone
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 (C=O) | 195.0 - 205.0 | - |
| C-2 (CH₂) | 35.0 - 40.0 | - |
| C-3 (CH₂) | 25.0 - 30.0 | - |
| C-3a | 130.0 - 135.0 | (d, ³JCF ≈ 3-5) |
| C-4 | 155.0 - 160.0 | (d, ¹JCF ≈ 240-250) |
| C-5 | 115.0 - 120.0 | (d, ²JCF ≈ 20-25) |
| C-6 | 120.0 - 125.0 | (d, ³JCF ≈ 5-10) |
| C-7 | 150.0 - 155.0 | (d, ⁴JCF ≈ 2-4) |
| C-7a | 140.0 - 145.0 | (d, ²JCF ≈ 10-15) |
Experimental Protocol for NMR Analysis
The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of substituted indanones, which can be adapted for 4-fluoro-7-hydroxy-1-indanone.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 4-fluoro-7-hydroxy-1-indanone sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a small molecule like 4-fluoro-7-hydroxy-1-indanone, from sample preparation to final data interpretation.
Caption: Workflow for NMR analysis of 4-fluoro-7-hydroxy-1-indanone.
The Rising Profile of Fluorinated 1-Indanone Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of fluorine atoms into this core structure has unlocked a new dimension of biological activity, offering enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the biological activities of fluorinated 1-indanone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to empower researchers in the field of drug discovery.
Enzyme Inhibition: A Key Therapeutic Strategy
Fluorinated 1-indanone derivatives have emerged as potent inhibitors of several key enzymes implicated in a range of diseases, most notably neurodegenerative disorders.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Inhibition of cholinesterases, particularly AChE, is a primary therapeutic approach for Alzheimer's disease. Donepezil, a well-known AChE inhibitor, features an indanone core, highlighting the potential of this scaffold.[1][2] Fluorinated derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BChE.
Table 1: Cholinesterase Inhibitory Activity of Fluorinated 1-Indanone Derivatives
| Compound ID | R1 (at Indanone C5) | R2 (Substituent on Piperidine/Benzyl) | AChE IC50 | BChE IC50 | Reference |
| Donepezil | H | -CH₂-piperidine-benzyl | ~5.7 nM | - | [1] |
| Compound 7h | - | Carbamate derivative | 1.2 µM | 0.3 µM | [3] |
| Compound 9 | - | - | 14.8 nM | - | [4][5] |
| Compound 14 | - | - | 18.6 nM | - | [5] |
| Dimethoxy analog | OCH₃ | -CH₂-piperidine-benzyl | 0.78 µM | - | [1] |
| Fluorobenzyl piperazine acetamide analog | H | 2-fluorobenzyl piperazine acetamide | 60 µM | - | [1] |
| 4-Fluorobenzyl piperazine analog | OCH₃ | 4-fluorobenzyl piperazine | 81 µM | - | [1] |
| 2-Fluorobenzyl piperazine analog | OCH₃ | 2-fluorobenzyl piperazine | 120 µM | - | [1] |
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is a critical enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic target for neurodegenerative diseases like Parkinson's disease.[6] Fluorinated 1-indanone derivatives have demonstrated potent and selective MAO-B inhibitory activity.[4][7] C6-substituted indanones are particularly effective and selective MAO-B inhibitors.[4]
Table 2: MAO-B Inhibitory Activity of Fluorinated 1-Indanone Derivatives
| Compound ID | Target | IC50 Value | Ki Value | Reference |
| Derivative 6 | MAO-B | - | 6 nM | [6][7] |
| FBZ6 | MAO-B | 0.023 µM | 0.015 ± 0.003 µM | [8] |
| FBZ13 | MAO-B | 0.0053 µM | 0.0021 ± 0.0013 µM | [8] |
| MAO-B-IN-30 | MAO-B | 0.082 µM | - | [2] |
| MAO-B-IN-30 | MAO-A | 19.176 µM | - | [2] |
| Selegiline (Control) | MAO-B | ~0.0068 µM | - | [2] |
Anticancer Activity
The anticancer potential of fluorinated 1-indanone derivatives is a rapidly growing area of research. These compounds have shown significant cytotoxicity against various cancer cell lines, with mechanisms of action that include the inhibition of tubulin polymerization and the modulation of key signaling pathways.[4][9]
Table 3: Anticancer Activity of Selected Indanone Derivatives
| Derivative Class | Cell Line(s) | IC50 Value | Reference |
| 2-Benzylidene-1-indanones | MCF-7 (breast), HCT (colon), THP-1 (leukemia), A549 (lung) | 10 - 880 nM | [4] |
| Indanone-thiazolyl hydrazone (ITH-6) | HT-29 (colorectal) | 0.41 ± 0.19 µM | [9] |
| Indanone-thiazolyl hydrazone (ITH-6) | COLO 205 (colorectal) | 6.85 ± 1.44 µM | [9] |
Antimicrobial and Antifungal Activity
Preliminary studies suggest that fluorinated 1-indanone derivatives possess promising antimicrobial and antifungal properties. The introduction of a fluorine atom can enhance the antimicrobial efficacy of the parent indanone scaffold.[9]
Table 4: Antimicrobial and Antifungal Activity of a Fluorinated Indanone Derivative
| Compound | E. coli (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) | C. albicans (Zone of Inhibition in mm) | A. niger (Zone of Inhibition in mm) | Reference |
| N-(4-Fluorophenyl) derivative | 18 | 17 | 15 | 14 | [9] |
| Streptomycin (Standard) | 20 | 21 | - | - | [9] |
| Ampicillin (Standard) | 22 | 23 | - | - | [9] |
| Ketoconazole (Standard) | - | - | 18 | 19 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of research. The following sections provide methodologies for key assays used to evaluate the biological activity of fluorinated 1-indanone derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[3][10][11]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (fluorinated 1-indanone derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.[1]
-
Add 10 µL of the test compound solution to the respective wells.[1]
-
Add 10 µL of the AChE enzyme solution to each well.[1]
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorescent probe.[2][12][13]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO-B assay buffer
-
Test compounds (fluorinated 1-indanone derivatives)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black plate, add the test compounds and the MAO-B enzyme.
-
Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time using a fluorometric microplate reader.[2]
-
The rate of fluorescence increase is proportional to the MAO-B activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[7][14][15][16][17]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorinated 1-indanone derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of tubulin into microtubules and is used to identify compounds that interfere with this process.[9][18][19]
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (containing GTP)
-
Fluorescent reporter dye (optional)
-
Test compounds
-
384-well plate
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a pre-warmed 384-well plate, add the tubulin polymerization buffer.
-
Add the test compounds to the respective wells.
-
Initiate polymerization by adding the purified tubulin protein to each well.
-
Immediately start monitoring the change in absorbance at 340 nm or the change in fluorescence over time at 37°C.
-
The increase in absorbance or fluorescence corresponds to the rate of tubulin polymerization.
-
Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of this increase.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[20][21][22][23]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the underlying mechanisms of action is paramount in drug development. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of fluorinated 1-indanone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. texaschildrens.org [texaschildrens.org]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. apec.org [apec.org]
- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Substituted Indanones: A Technical Guide for Drug Discovery Professionals
Introduction: The indanone scaffold, a recurring motif in biologically active molecules, has emerged as a privileged structure in medicinal chemistry. Its inherent versatility and amenability to synthetic modification have propelled the development of a diverse array of therapeutic agents. Notably, the clinical success of donepezil for the symptomatic treatment of Alzheimer's disease has galvanized further exploration into the pharmacological potential of substituted indanones. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of these compounds, with a focus on their utility in neurodegenerative disorders, oncology, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative biological data, experimental methodologies, and the underlying signaling pathways.
Neurodegenerative Disorders: A Beacon of Hope
Substituted indanones have shown significant promise in the management of neurodegenerative diseases, primarily through the modulation of key enzymatic targets. Their multifaceted mechanisms of action offer the potential for disease-modifying therapies.
Alzheimer's Disease: Combating Cholinergic Deficits
A well-established therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterases, enzymes that degrade the neurotransmitter acetylcholine. Several series of substituted indanones have been developed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Quantitative Data: Cholinesterase Inhibition by Substituted Indanones
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| Series 1: Indanone-Aminopropoxy Benzylidene Derivatives | ||||
| 5c | meta-substituted dimethyl amine | AChE | 0.12 | [1] |
| 7b | para-substituted piperidine | BChE | 0.04 | [1] |
| Series 2: Indandione-Piperazine Derivatives | ||||
| 34 | 4-(4-(pyrimidin-2-yl)piperazin-1-yl)benzylidene | AChE | 0.048 | [2] |
| 38 | 4-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)benzylidene | AChE | 0.036 | [2] |
| Series 3: Arylidene Indanone Derivatives | ||||
| 54 | 2-(4-(dimethylamino)benzylidene)-5,6-dimethoxy | AChE | 14.06 | [3] |
| 64 | 2-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxy | AChE | 12.01 | [3] |
Signaling Pathway: Cholinergic Neurotransmission
Donepezil and other indanone-based cholinesterase inhibitors act by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling which is impaired in Alzheimer's disease.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of Fluorine in Modifying the Biological Activity of Indanones
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive overview of the multifaceted role of fluorine in modulating the biological activity of indanone derivatives. The indanone core, a privileged structure in drug discovery, serves as a versatile template for developing therapeutic agents across various domains, including oncology, inflammation, and neurodegenerative diseases. Fluorination of this scaffold can profoundly alter a molecule's physicochemical properties, including its metabolic stability, binding affinity, lipophilicity, and bioavailability, thereby enhancing its therapeutic potential.[1][2][3]
This guide details the synthesis of fluorinated indanones, presents quantitative biological activity data, outlines key experimental protocols, and visualizes relevant biological pathways and experimental workflows to provide a thorough resource for professionals in drug development.
Impact of Fluorination on Biological Activities
The introduction of fluorine into the indanone structure has been shown to elicit a range of potent biological responses. The high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond contribute to these enhanced activities.[4][5]
Anticancer Activity
Fluorinated indanone derivatives have emerged as a promising class of anticancer agents.[6] Notably, fluorinated 2-benzylidene-1-indanones have demonstrated significant cytotoxicity against various human cancer cell lines.[7][8] The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][9] Furthermore, these compounds can exhibit anti-angiogenic properties by down-regulating key factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-alpha (HIF-α).[6][9]
Anti-inflammatory Activity
The indanone scaffold is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).[10] Fluorinated derivatives, particularly 2-benzylidene-1-indanones, have shown potent anti-inflammatory effects.[6] Their mechanism often involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways, which in turn reduces the production of inflammatory cytokines like TNF-α and IL-6.[6][11]
Enzyme Inhibition
Fluorinated indanones are effective enzyme inhibitors, particularly relevant in the context of neurodegenerative diseases. The indanone moiety is a core feature of Donepezil, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[12] Fluorination of the indanone scaffold and its derivatives can enhance potency and selectivity for enzymes such as AChE and Monoamine Oxidase B (MAO-B), the latter being a target for Parkinson's disease treatment.[12][13] Structure-activity relationship (SAR) studies indicate that the position of the fluorine atom is critical for binding affinity and selectivity. For instance, C6-substituted indanones are reported to be more potent and selective MAO-B inhibitors compared to their C5-substituted counterparts.[12]
Antimicrobial and Antifungal Activity
Certain fluorinated indanone derivatives have also displayed promising antimicrobial and antifungal activities, highlighting their potential as broad-spectrum therapeutic agents.[10]
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activity of various fluorinated indanone derivatives as reported in preclinical studies.
Table 1: Anticancer Activity of Selected Indanone Derivatives
| Derivative Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [7][10] |
| Indanone-thiazolyl hydrazone (ITH-6) | HT-29 (colorectal) | 0.41 ± 0.19 | [10] |
| Indanone-thiazolyl hydrazone (ITH-6) | COLO 205 (colorectal) | 6.85 ± 1.44 | [10] |
| Indanone spiroisoxazoline (9f) | MCF-7 | 0.03 ± 0.01 |[14] |
Table 2: Comparative Anticancer Efficacy of a Fluorinated Benzylidene Indanone Derivative
| Parameter | Fluorinated Benzylidene Indanone Derivative | 5-Fluorouracil (5-FU) | Reference |
|---|---|---|---|
| In Vitro Mechanism (MCF-7) | Induces G2/M phase arrest; Microtubule destabilizer | Antimetabolite | [6] |
| In Vivo Efficacy | 48.2% tumor volume reduction (mammary carcinoma) | Varies by model and dose | [6][9] |
| Toxicity | Well-tolerated up to 1000 mg/kg in mice | Significant side effects |[6][9] |
Table 3: Comparative Anti-inflammatory Activity
| Parameter | 2-Benzylidene-1-indanone Derivative (8f) | Indomethacin | Reference |
|---|---|---|---|
| In Vitro Activity | Effective inhibition of IL-6 and TNF-α expression | Potent COX enzyme inhibitor | [6] |
| Mechanism of Action | Blocks activation of NF-κB/MAPK signaling | Non-selective COX-1/COX-2 inhibitor | [6] |
| In Vivo Activity | Reduces paw edema in carrageenan-induced models | Reduces paw edema |[6] |
Table 4: Acetylcholinesterase (AChE) Inhibition by Indanone Derivatives | Compound | Core Structure | R Group | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1 (Donepezil) | Dimethoxy-indanone | Benzyl piperidine | 7.9 |[12] | | 2 | 1-Indanone | H | Benzyl piperazine | 450 |[12] | | 3 | 1-Indanone | OCH₃ | Benzyl piperazine | 98 |[12] | | 4 | 1-Indanone | OCH₃ | 4-fluorobenzyl piperazine | 81 |[12] | | 5 | 1-Indanone | OCH₃ | 2-fluorobenzyl piperazine | 120 |[12] | | 6 | 1-Indanone | OCH₃ | 2-trifluoromethylbenzyl piperazine | 32 |[12] |
Table 5: Antimicrobial and Antifungal Activity of an N-(4-Fluorophenyl) Indanone Derivative
| Organism | Zone of Inhibition (mm) | Standard | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| S. aureus | 18 | Streptomycin | 20 | [10] |
| B. subtilis | 17 | Streptomycin | 21 | [10] |
| E. coli | 16 | Ampicillin | 22 | [10] |
| P. aeruginosa | 17 | Ampicillin | 23 | [10] |
| C. albicans | 15 | Ketoconazole | 18 | [10] |
| A. niger | 14 | Ketoconazole | 19 |[10] |
Physicochemical Properties and Pharmacokinetics
Enhanced Metabolic Stability
A primary advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. By strategically placing fluorine atoms at metabolically "soft spots," oxidative metabolism can be blocked, leading to a longer in vivo half-life and reduced clearance of the drug candidate.[15][16][17]
Modulation of Physicochemical Properties
Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can affect a molecule's solubility and binding characteristics.[2] Furthermore, fluorination often increases a compound's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1][18] These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of indanone-based drugs.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the literature.
Synthesis of 5-Fluoro-1-indanone
This protocol describes a common method for synthesizing the 5-fluoro-1-indanone scaffold via intramolecular Friedel-Crafts cyclization.[10]
-
Reagents: 3-(3-fluorophenyl)propanoic acid, chlorosulfonic acid, crushed ice, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.
-
Stir the mixture at room temperature until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[10]
-
In Vitro Cell Cycle Analysis
This protocol is used to determine the effect of a compound on the cell cycle of cancer cells.[6]
-
Cell Line: MCF-7 human breast cancer cells.
-
Reagents: Test compound (fluorinated benzylidene indanone derivative), cell culture medium, propidium iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Treat MCF-7 cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide and RNase.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]
-
In Vitro Anti-inflammatory Assay
This assay quantifies the inhibition of pro-inflammatory cytokine production.[6]
-
Cell Type: Murine primary macrophages.
-
Reagents: Lipopolysaccharide (LPS), test compound (2-benzylidene-1-indanone derivative), cell culture medium, ELISA kits for TNF-α and IL-6.
-
Procedure:
-
Stimulate murine primary macrophages with LPS in the presence or absence of the test compound.
-
Incubate for a specified period.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6]
-
Acetylcholinesterase (AChE) Inhibition Assay
This protocol measures the ability of a compound to inhibit AChE activity.[12]
-
Materials: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), test compounds, phosphate buffer (pH 8.0).
-
Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations (dissolved in a suitable solvent like DMSO).
-
Add 10 µL of the AChE enzyme solution and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI and 20 µL of DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the control (enzyme activity without inhibitor).[12]
-
In Vitro Metabolic Stability Assay
This assay evaluates a compound's susceptibility to metabolism by CYP450 enzymes using liver microsomes.[15]
-
Materials: Liver microsomes (e.g., mouse or rat), NADPH regenerating system, test compound, buffer solution (e.g., potassium phosphate buffer), quenching solution (e.g., cold acetonitrile), LC-MS/MS system.
-
Procedure:
-
Pre-warm a mixture of liver microsomes and the test compound in the buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent test compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the remaining compound concentration against time.[15]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key synthetic workflows and biological signaling pathways relevant to fluorinated indanones.
Caption: General synthetic workflow for 5-fluoro-1-indanone derivatives.[10]
Caption: Anticancer mechanism of a fluorinated benzylidene indanone derivative.[6]
Caption: Anti-inflammatory mechanism of a 2-benzylidene-1-indanone derivative.[6]
Caption: Role of Acetylcholinesterase (AChE) in synaptic transmission.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. daneshyari.com [daneshyari.com]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pharmacyjournal.org [pharmacyjournal.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
4-Fluoro-7-hydroxy-1-indanone: A Core Intermediate for Neuroactive Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-7-hydroxy-1-indanone is a fluorinated aromatic ketone that has emerged as a valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its strategic combination of a reactive indanone core, a hydroxyl group, and a fluorine atom makes it a sought-after building block for the development of novel therapeutic agents, particularly those targeting central nervous system (CNS) disorders. The indanone scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with diverse pharmacological activities. The addition of a fluorine atom can significantly enhance key drug-like properties, including metabolic stability, binding affinity, and bioavailability, by altering the molecule's electronic and lipophilic characteristics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-fluoro-7-hydroxy-1-indanone, with a focus on its role as a precursor to potent neuroactive compounds.
Physicochemical and Spectroscopic Data
4-Fluoro-7-hydroxy-1-indanone (CAS Number: 136191-16-7) is a solid at room temperature with a molecular formula of C₉H₇FO₂ and a molecular weight of 166.15 g/mol .[1][2] It is typically supplied at a purity of 95-99% and should be stored in a dry, sealed container at 2-8°C.[3][4] While a specific experimentally determined melting point is not widely published, its predicted boiling point is 335.2 ± 42.0 °C with a density of 1.412 g/cm³.[1]
Table 1: Physicochemical Properties of 4-Fluoro-7-hydroxy-1-indanone
| Property | Value | Reference(s) |
| CAS Number | 136191-16-7 | [1] |
| Molecular Formula | C₉H₇FO₂ | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | 95-99% | [1][3] |
| Storage Conditions | 2-8°C, sealed, dry | [3][4] |
| Predicted Boiling Point | 335.2 ± 42.0 °C | [1] |
| Predicted Density | 1.412 g/cm³ | [1] |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons with splitting patterns influenced by both proton-proton and proton-fluorine coupling. Distinct multiplets for the two methylene groups of the indanone ring in the aliphatic region. A signal for the hydroxyl proton. |
| ¹³C NMR | Nine distinct signals for the carbon atoms, including the carbonyl carbon, aromatic carbons (with C-F coupling), and aliphatic carbons. |
| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) of the ketone. Bands corresponding to O-H stretching, aromatic and aliphatic C-H stretching, C=C stretching, and a strong C-F stretching band. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns for cyclic ketones, such as the loss of a neutral carbon monoxide (CO) molecule. |
Synthesis of 4-Fluoro-7-hydroxy-1-indanone
The primary synthetic route to 4-fluoro-7-hydroxy-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically a substituted 3-phenylpropanoic acid. This reaction is a classic and effective method for the formation of the indanone ring system.[5]
General Synthetic Workflow
The synthesis involves the cyclization of a 3-(substituted-phenyl)propanoic acid, which is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Caption: General workflow for the synthesis of 4-fluoro-7-hydroxy-1-indanone via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Cyclization
The following is a generalized experimental protocol based on typical Friedel-Crafts acylation procedures for the synthesis of indanones.[1][6]
Materials:
-
Precursor (e.g., 3-(3-fluoro-4-hydroxyphenyl)propanoic acid or its acyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for workup)
-
Crushed ice
Procedure:
-
To a reaction vessel under an inert atmosphere, the precursor compound is dissolved or suspended in the anhydrous solvent.
-
The mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.
-
The reaction mixture is then heated to 100°C.
-
After a short period (e.g., 15 minutes), the temperature is increased to 180°C.[1]
-
The reaction is monitored for completion (typically several hours) by an appropriate method (e.g., TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The product is extracted with a suitable organic solvent, such as ethyl acetate.[1]
-
The organic phase is washed with dilute hydrochloric acid and brine, then dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography, to yield 4-fluoro-7-hydroxy-1-indanone.[1]
Applications as a Synthetic Intermediate
The primary utility of 4-fluoro-7-hydroxy-1-indanone lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. Its structure is particularly amenable to the construction of analogues of the Alzheimer's disease drug, Donepezil. These analogues are often designed as multi-target-directed ligands, aiming to inhibit key enzymes involved in the pathology of Alzheimer's, such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1).[2][3]
Synthesis of Donepezil Analogues
A common synthetic strategy involves the aldol condensation of 4-fluoro-7-hydroxy-1-indanone with a substituted piperidine-4-carbaldehyde, followed by further modifications.
Caption: Synthetic pathway to Donepezil analogues from 4-fluoro-7-hydroxy-1-indanone.
Biological Targets and Signaling Pathways
Derivatives of 4-fluoro-7-hydroxy-1-indanone have been shown to be potent inhibitors of acetylcholinesterase (AChE).[7][8] AChE is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Some advanced analogues also exhibit inhibitory activity against BACE-1, an enzyme involved in the production of amyloid-β peptides, which form the characteristic plaques found in the brains of Alzheimer's patients.[3][9] By targeting both AChE and BACE-1, these multi-target-directed ligands offer a promising approach to treating the complex pathology of Alzheimer's disease.
Caption: Inhibition of Acetylcholinesterase by Donepezil analogues derived from 4-fluoro-7-hydroxy-1-indanone.
Conclusion
4-Fluoro-7-hydroxy-1-indanone is a strategically important synthetic intermediate with significant potential in drug discovery, particularly in the development of novel treatments for neurodegenerative diseases like Alzheimer's. Its unique structural features, combining the privileged indanone scaffold with the beneficial properties of fluorine, make it an ideal starting point for the synthesis of potent and selective enzyme inhibitors. Further research into the synthesis and applications of this versatile building block is likely to yield new and improved therapeutic agents for a range of challenging medical conditions.
References
- 1. 4-fluoro-7-hydroxy-1-indanone | 136191-16-7 [chemicalbook.com]
- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-fluoro-7-hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and significance of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current knowledge on 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, a fluorinated derivative of the indanone scaffold. Due to the limited publicly available data specifically for this compound, this document also draws upon information regarding the broader class of indanones and the strategic role of fluorine in medicinal chemistry to infer its potential significance and applications.
Introduction
This compound belongs to the 1-indanone class of compounds, which are recognized as privileged structures in medicinal chemistry. The indanone core is a feature of numerous biologically active molecules with a wide range of therapeutic applications, including antiviral, anti-inflammatory, anticancer, and neuroprotective agents. The introduction of a fluorine atom to the indanone scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, such as metabolic stability, binding affinity, and lipophilicity, making it an attractive strategy in drug discovery.
This guide summarizes the available chemical data, a plausible synthetic approach, and the inferred biological significance of this compound, while also highlighting the current gaps in the scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 136191-16-7 | [1] |
| Molecular Formula | C₉H₇FO₂ | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point (Predicted) | 335.2 ± 42.0 °C | [1] |
| Density (Predicted) | 1.412 g/cm³ | [1] |
| pKa (Predicted) | 10.30 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
General Experimental Protocol (Inferred)
A plausible synthetic route starts from a substituted phenylpropanoic acid. The intramolecular cyclization is then achieved using a Lewis acid catalyst.
Reaction Scheme:
Figure 1. Plausible synthetic pathway for this compound.
Procedure:
-
The starting material, a suitably substituted 3-phenylpropanoic acid, is mixed with a Lewis acid, such as aluminum chloride.
-
The reaction mixture is heated to facilitate the intramolecular cyclization. A temperature of approximately 100°C is initially applied, followed by an increase to around 180°C.[1]
-
After several hours, the reaction is cooled to room temperature.
-
The reaction mixture is worked up by adding an organic solvent, such as ethyl acetate, and stirring.
-
The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified, likely via column chromatography, to yield this compound.[1]
Note: This is a generalized protocol based on a brief description and common organic chemistry practices. Specific details regarding stoichiometry, reaction times, and purification methods would require experimental optimization.
Biological Significance and Potential Applications
Specific biological data, such as IC50 or Ki values, for this compound are not available in the public domain. However, based on the known activities of the indanone scaffold and the effects of fluorination, we can hypothesize its potential biological significance.
Inferred Areas of Interest
-
Enzyme Inhibition: The indanone core is present in various enzyme inhibitors. The hydroxyl and fluoro substituents on the aromatic ring of this compound could facilitate interactions with the active sites of various enzymes, such as kinases, phosphodiesterases, or monoamine oxidases.
-
Anticancer Activity: Many indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The fluorine atom can enhance the metabolic stability and cell permeability of a compound, potentially leading to improved anticancer efficacy.
-
Neuroprotective Effects: The structural similarity to other neuroactive compounds suggests that this molecule could be explored for its potential in treating neurodegenerative diseases.
-
Antimicrobial Properties: The parent indanone structure has been associated with antibacterial and antifungal activities.
The logical workflow for investigating the potential of this compound is outlined below.
Figure 2. A typical workflow for the evaluation of a novel chemical entity.
Signaling Pathways: A Hypothetical Perspective
As there is no experimental data linking this compound to any specific signaling pathway, any depiction would be purely speculative. However, based on the activities of other indanone derivatives, one could hypothesize its potential interaction with pathways commonly implicated in cancer or inflammation, such as the MAPK/ERK or NF-κB signaling pathways. Further research is required to validate any such hypotheses.
Conclusion and Future Directions
This compound is a chemical entity with potential for further investigation in the field of drug discovery. Its structural features, namely the privileged indanone scaffold and the presence of a fluorine atom, suggest that it could exhibit interesting biological activities.
To unlock the therapeutic potential of this compound, future research should focus on:
-
Development of a detailed and optimized synthetic protocol.
-
Comprehensive in vitro screening against a panel of biological targets.
-
Elucidation of its mechanism of action for any identified biological activity.
-
Investigation of its structure-activity relationship through the synthesis and evaluation of analogs.
The lack of current data presents a clear opportunity for novel research into the discovery and significance of this and related fluorinated indanones.
References
A Technical Guide to the Solubility and Stability of 4-fluoro-7-hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-fluoro-7-hydroxy-1-indanone is a fluorinated indanone derivative of interest in organic synthesis and medicinal chemistry.[1][2] Its physicochemical properties, particularly solubility and stability, are critical parameters for its successful application in research and development, influencing formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-fluoro-7-hydroxy-1-indanone. It includes detailed experimental protocols for property determination and illustrative data to guide researchers. The stability of phenolic compounds is often dependent on factors like pH and temperature, with degradation rates typically increasing with higher temperatures and in non-acidic conditions.[3][4]
Physicochemical Properties
4-fluoro-7-hydroxy-1-indanone (CAS No. 136191-16-7) is a solid compound utilized as an intermediate in organic synthesis.[1] The presence of a hydroxyl group (a potential hydrogen bond donor and acceptor) and a ketone group (a hydrogen bond acceptor) suggests some degree of solubility in polar solvents. The fluorine atom can modulate properties such as metabolic stability and binding affinity in derivative compounds.[5] Recommended storage conditions are typically between 2-8°C in a dry, sealed environment to minimize degradation.[6]
Solubility Profile
The solubility of a compound is a fundamental property that dictates its handling, formulation, and biological absorption. The following table presents illustrative solubility data for 4-fluoro-7-hydroxy-1-indanone in various common solvents at ambient temperature (25°C). This data is representative and should be confirmed experimentally.
Table 1: Illustrative Solubility of 4-fluoro-7-hydroxy-1-indanone
| Solvent | Type | Estimated Solubility (mg/mL) |
| Water (pH 7.0) | Aqueous | < 0.1 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 |
| Methanol (MeOH) | Polar Protic | ~15 |
| Ethanol (EtOH) | Polar Protic | ~10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Acetonitrile (ACN) | Polar Aprotic | ~5 |
| Dichloromethane (DCM) | Non-polar | ~2 |
Stability Profile
Stability testing is crucial for identifying degradation pathways and establishing appropriate storage conditions. Forced degradation studies, conducted under conditions more severe than standard accelerated testing, are essential.[7] The International Council for Harmonisation (ICH) guidelines Q1A(R2) recommend stress testing to include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis, targeting 5-20% degradation to elucidate pathways.[8][9] The table below summarizes potential stability outcomes for 4-fluoro-7-hydroxy-1-indanone under these stress conditions.
Table 2: Illustrative Stability Data from Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Time | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hr | < 5% | None significant |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hr | ~15% | Ring-opened products |
| Oxidative | 3% H₂O₂ at 25°C | 24 hr | ~18% | Oxidized phenolic species |
| Thermal | 80°C (solid state) | 72 hr | ~8% | Dimerization products |
| Photolytic | 1.2 million lux hours (UV/Vis light) | 7 days | ~12% | Photoproducts |
Experimental Protocols
Detailed and standardized protocols are necessary for reproducible assessment of solubility and stability.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[10][11]
Objective: To determine the maximum concentration of 4-fluoro-7-hydroxy-1-indanone that can be dissolved in a specific solvent at a set temperature.
Materials:
-
4-fluoro-7-hydroxy-1-indanone
-
Selected solvents (e.g., Water, PBS, Methanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid 4-fluoro-7-hydroxy-1-indanone to a glass vial. The excess solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[10][12]
-
Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any final particulate matter.
-
Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.[13]
References
- 1. 4-fluoro-7-hydroxy-1-indanone | 136191-16-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-FLUORO-7-HYDROXY-1-INDANONE [myskinrecipes.com]
- 7. ijcrt.org [ijcrt.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one from 4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed synthetic route and experimental protocols for the preparation of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, a valuable intermediate in medicinal chemistry, starting from 4-fluorophenol. The described methodology is based on a three-step sequence involving a Friedel-Crafts acylation, followed by the formation of a propanoic acid intermediate, and a final intramolecular cyclization.
Synthetic Pathway Overview
The synthesis of this compound from 4-fluorophenol is a multi-step process that can be achieved through the following general synthetic route:
-
Step 1: Friedel-Crafts Acylation. 4-fluorophenol is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-(3-chloropropionyl)-4-fluorophenol. This reaction introduces the necessary carbon chain for the subsequent cyclization.
-
Step 2: Formation of 3-(4-fluoro-2-hydroxyphenyl)propanoic acid. The chloroketone from the first step is converted to the corresponding propanoic acid. This can be achieved through methods such as a Favorskii rearrangement or by hydrolysis followed by reduction.
-
Step 3: Intramolecular Friedel-Crafts Cyclization. The resulting 3-(4-fluoro-2-hydroxyphenyl)propanoic acid undergoes an intramolecular Friedel-Crafts acylation, promoted by a strong acid or Lewis acid, to form the target compound, this compound.[1][2][3][4]
Experimental Protocols
Step 1: Synthesis of 2-(3-chloropropionyl)-4-fluorophenol (Intermediate 1)
This protocol is based on general Friedel-Crafts acylation procedures.[5][6][7][8]
Materials:
-
4-Fluorophenol
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.1 eq.) to the stirred suspension.
-
In a separate flask, dissolve 4-fluorophenol (1.0 eq.) in anhydrous dichloromethane.
-
Add the 4-fluorophenol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(3-chloropropionyl)-4-fluorophenol.
Step 2: Synthesis of 3-(4-fluoro-2-hydroxyphenyl)propanoic acid (Intermediate 2)
This protocol describes a general method for the conversion of the chloroketone to a carboxylic acid.
Materials:
-
2-(3-chloropropionyl)-4-fluorophenol (Intermediate 1)
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
Procedure:
-
Dissolve 2-(3-chloropropionyl)-4-fluorophenol (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (3.0 eq.) in water and add it to the flask.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 3-(4-fluoro-2-hydroxyphenyl)propanoic acid, which can be used in the next step without further purification or can be recrystallized if necessary.
Step 3: Synthesis of this compound (Target Compound)
This protocol is based on intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids.[1][9][10]
Materials:
-
3-(4-fluoro-2-hydroxyphenyl)propanoic acid (Intermediate 2)
-
Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using Polyphosphoric Acid (PPA):
-
Place 3-(4-fluoro-2-hydroxyphenyl)propanoic acid (1.0 eq.) in a round-bottom flask.
-
Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.
-
Heat the mixture to 80-100 °C with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
Alternative Procedure using Aluminum Chloride:
-
In a flame-dried round-bottom flask, mix 3-(4-fluoro-2-hydroxyphenyl)propanoic acid (1.0 eq.) with anhydrous aluminum chloride (3.0 eq.).
-
Heat the mixture to 100 °C for 15 minutes, then increase the temperature to 180 °C and maintain for 3 hours.[9]
-
Cool the mixture to room temperature and carefully add ethyl acetate. Stir for 2 hours.
-
Carefully quench the reaction with a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[9]
-
Purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis. Yields are estimates based on analogous reactions reported in the literature. Spectroscopic data are predicted values.
| Step 1: Friedel-Crafts Acylation | |
| Reactant | 4-Fluorophenol |
| Reagents | 3-Chloropropionyl chloride, AlCl₃ |
| Product | 2-(3-chloropropionyl)-4-fluorophenol |
| Expected Yield | 60-80% |
| Predicted ¹H NMR (CDCl₃, δ) | ~7.8 (dd, 1H), ~7.2 (m, 1H), ~7.0 (m, 1H), ~3.9 (t, 2H), ~3.4 (t, 2H), ~11.0 (s, 1H, OH) |
| Predicted ¹³C NMR (CDCl₃, δ) | ~200, ~160 (d, J=245 Hz), ~158, ~128 (d, J=8 Hz), ~118 (d, J=24 Hz), ~116 (d, J=23 Hz), ~115, ~41, ~38 |
| Predicted IR (cm⁻¹) | ~3400 (O-H), ~1680 (C=O), ~1600, 1500 (C=C) |
| Step 2: Propanoic Acid Formation | |
| Reactant | 2-(3-chloropropionyl)-4-fluorophenol |
| Reagents | NaOH, HCl |
| Product | 3-(4-fluoro-2-hydroxyphenyl)propanoic acid |
| Expected Yield | 80-95% |
| Predicted ¹H NMR (CDCl₃, δ) | ~10.5 (br s, 1H, COOH), ~6.9 (dd, 1H), ~6.7 (m, 1H), ~6.6 (m, 1H), ~5.0 (br s, 1H, OH), ~2.9 (t, 2H), ~2.6 (t, 2H) |
| Predicted ¹³C NMR (CDCl₃, δ) | ~178, ~158 (d, J=240 Hz), ~154, ~131 (d, J=7 Hz), ~118, ~116 (d, J=23 Hz), ~114 (d, J=24 Hz), ~35, ~25 |
| Predicted IR (cm⁻¹) | ~3400-2500 (O-H, acid), ~1700 (C=O), ~1600, 1500 (C=C) |
| Step 3: Intramolecular Cyclization | |
| Reactant | 3-(4-fluoro-2-hydroxyphenyl)propanoic acid |
| Reagents | Polyphosphoric acid or AlCl₃ |
| Product | This compound |
| Expected Yield | 50-70% |
| Predicted ¹H NMR (CDCl₃, δ) | ~7.1 (d, 1H), ~6.8 (d, 1H), ~5.5 (s, 1H, OH), ~3.1 (t, 2H), ~2.7 (t, 2H) |
| Predicted ¹³C NMR (CDCl₃, δ) | ~205, ~155 (d, J=248 Hz), ~150, ~140, ~125 (d, J=5 Hz), ~118 (d, J=20 Hz), ~115, ~36, ~25 |
| Predicted IR (cm⁻¹) | ~3350 (O-H), ~1690 (C=O), ~1600, 1480 (C=C) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Plausible Biological Signaling Pathway
Fluorinated indanone derivatives have shown potential as anticancer agents. A plausible mechanism of action involves the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[11][12][13]
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. scribd.com [scribd.com]
- 9. 4-fluoro-7-hydroxy-1-indanone | 136191-16-7 [chemicalbook.com]
- 10. 4-fluoro-7-hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanone and its derivatives are crucial structural motifs in a wide range of biologically active molecules and pharmaceutical compounds, exhibiting activities such as antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1] One of the most prominent and versatile methods for constructing the 1-indanone core is through intramolecular Friedel-Crafts acylation.[1][2] This reaction typically involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride counterparts, facilitated by a Lewis or Brønsted acid catalyst.[1]
The selection of the starting material, catalyst, and reaction conditions plays a critical role in determining the yield and purity of the resulting 1-indanone. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the effective synthesis of these valuable compounds.
Reaction Mechanism and Workflow
The intramolecular Friedel-Crafts acylation for 1-indanone synthesis proceeds through an electrophilic aromatic substitution mechanism. The key step involves the formation of a highly electrophilic acylium ion, which is then attacked by the tethered aromatic ring. Subsequent deprotonation restores aromaticity and yields the cyclized ketone.[1][3][4]
There are two primary pathways for this synthesis:
-
Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is considered more environmentally friendly as it produces water as the only byproduct.[2] However, it often necessitates harsh reaction conditions, including high temperatures and strong acid catalysts.[1][2]
-
Cyclization of 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions.[1] While generally more efficient, this route generates corrosive byproducts.[1][2]
Caption: General experimental workflow for 1-indanone synthesis.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 1-indanone under various reaction conditions, allowing for easy comparison of different methodologies.
Table 1: Cyclization of 3-Phenylpropionyl Chloride with AlCl₃
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Dichloromethane | 0 to RT | 2 | 85 | >95 | [5] |
| 2 | 1,2-Dichloroethane | RT | 1 | 92 | >98 | [5] |
| 3 | Toluene | 40 (Reflux) | 1 | 81 | 90 | [5] |
| 4 | Nitromethane | -20 | 8 | 45 | >95 | [6] |
Table 2: Direct Cyclization of 3-Phenylpropanoic Acid
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | PPA | neat | 80 | 30 | 95 | [7] |
| 2 | Triflic Acid (3.0) | Dichloromethane | RT | 240 | 90 | [5] |
| 3 | Triflic Acid (3.0) | Dichloromethane | 50-80 | - | - | [1] |
| 4 | NbCl₅ | Dichloromethane | RT | - | good | [8] |
| 5 | TfOH (3.0) | Toluene | 100 | 15 | 85 | [2] |
| 6 | TfOH (3.0) | Dichloromethane | 50 | 15 | 98 | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 1-Indanone via 3-Phenylpropionyl Chloride
This protocol involves the initial conversion of 3-phenylpropanoic acid to its acyl chloride, followed by intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 3-Phenylpropionyl Chloride
-
In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[1]
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride, which can be used in the next step without further purification.[1]
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).[1][5]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][5]
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.[1]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[1]
Caption: Workflow for the two-step synthesis of 1-indanone.
Protocol 2: One-Step Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using a Brønsted Acid
This protocol outlines the direct cyclization of the carboxylic acid using a strong Brønsted acid like polyphosphoric acid (PPA) or triflic acid (TfOH).
Method A: Using Polyphosphoric Acid (PPA)
-
In a round-bottom flask, add 3-(p-tolyl)propanoic acid to polyphosphoric acid (PPA).[7]
-
Heat the mixture with stirring to the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC.
-
After completion, pour the hot mixture onto crushed ice.
-
Extract the product with a suitable organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Method B: Using Triflic Acid (TfOH)
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.[1][5]
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C if required.[1]
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the one-step synthesis of 1-indanone.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Fluoro-7-Hydroxyindanone via Fries Rearrangement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-fluoro-7-hydroxyindanone, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves a two-step process commencing with the acylation of 4-fluorophenol, followed by a Lewis acid-catalyzed Fries rearrangement.
Reaction Scheme
The overall synthetic route is depicted below:
Figure 1. Two-step synthesis of 4-fluoro-7-hydroxyindanone.
Data Presentation
The following table summarizes the key quantitative data associated with the Fries rearrangement step of the synthesis.
| Parameter | Value | Reference |
| Starting Material | 4-Fluorophenyl 3-chloropropanoate | Inferred from synthetic route |
| Product | 4-Fluoro-7-hydroxyindanone | - |
| Catalyst | Aluminum Chloride (AlCl₃) | [1] |
| Reaction Temperature | 100 °C, then 180 °C | [1] |
| Reaction Time | 15 minutes at 100°C, then 3 hours at 180°C | [1] |
| Reported Yield | ~70% | Based on similar reported syntheses |
| Purity | 97-99% (typical for commercially available product) | [1] |
Experimental Protocols
Step 1: Synthesis of 4-Fluorophenyl 3-chloropropanoate (Precursor)
This protocol describes the acylation of 4-fluorophenol to generate the precursor for the Fries rearrangement.
Materials:
-
4-Fluorophenol
-
3-Chloropropionyl chloride
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or Pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-fluorophenyl 3-chloropropanoate. The product is often of sufficient purity to be used in the next step without further purification.
Step 2: Fries Rearrangement for the Synthesis of 4-Fluoro-7-hydroxyindanone
This protocol details the intramolecular Friedel-Crafts acylation (Fries Rearrangement) to yield the final product.
Materials:
-
4-Fluorophenyl 3-chloropropanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ethyl acetate
-
Crushed ice
-
Concentrated Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Equipment for purification (e.g., column chromatography or recrystallization)
Procedure:
-
In a dry round-bottom flask, place anhydrous aluminum chloride (approximately 2.5 to 3.0 equivalents relative to the starting ester).
-
Carefully add the crude 4-fluorophenyl 3-chloropropanoate to the aluminum chloride. Note: The reaction can be exothermic.
-
Heat the reaction mixture to 100 °C and maintain for 15 minutes with stirring.[1]
-
Increase the temperature to 180 °C and continue heating for 3 hours.[1] The reaction mixture will typically darken.
-
After 3 hours, cool the mixture to room temperature.[1]
-
Carefully and slowly quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated HCl in a large beaker. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Add ethyl acetate to the quenched mixture and stir for 2 hours to ensure complete extraction of the product into the organic phase.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer a further two times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude 4-fluoro-7-hydroxyindanone by a suitable method such as column chromatography on silica gel or recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure for the Fries rearrangement.
Figure 2. Experimental workflow for the synthesis of 4-fluoro-7-hydroxyindanone.
Reaction Mechanism Pathway
The accepted mechanism for the Fries rearrangement involves the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.
Figure 3. Simplified mechanistic pathway of the Fries rearrangement.
Characterization Data
-
¹H NMR: Aromatic protons would appear as multiplets in the aromatic region. The methylene protons of the indanone ring would appear as two triplets. A broad singlet corresponding to the hydroxyl proton would also be present.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons (some showing C-F coupling), and the two methylene carbons of the indanone ring are expected.
-
IR Spectroscopy: A broad absorption band for the O-H stretch of the phenol, a sharp, strong absorption for the C=O stretch of the ketone, and absorptions corresponding to C-F and aromatic C-H bonds would be characteristic.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 4-fluoro-7-hydroxyindanone (166.15 g/mol ) would be observed.
Researchers are advised to perform full characterization of the synthesized product to confirm its identity and purity.
References
Application Note and Protocol: HPLC Purification of 4-fluoro-7-hydroxy-1-indanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-fluoro-7-hydroxy-1-indanone is a synthetic intermediate with potential applications in the development of pharmaceuticals, particularly those targeting the central nervous system.[1] As with many active pharmaceutical ingredients and their precursors, achieving high purity is critical for subsequent synthetic steps and for ensuring the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small organic molecules. This document provides a detailed protocol for the purification of 4-fluoro-7-hydroxy-1-indanone using reversed-phase HPLC.
Physicochemical Properties
A summary of the key physicochemical properties of 4-fluoro-7-hydroxy-1-indanone relevant to HPLC method development is provided in the table below.
| Property | Value | Reference |
| CAS Number | 136191-16-7 | [2][3] |
| Molecular Formula | C₉H₇FO₂ | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| Appearance | (Not specified, likely a solid) | |
| Solubility | Soluble in organic solvents like ethyl acetate, methanol, and acetonitrile. | Inferred from synthesis[2] |
| UV Absorbance | Expected to have strong UV absorbance due to the aromatic ring and ketone chromophores. A common starting wavelength for detection is 254 nm. | [4][5] |
HPLC Purification Protocol
This protocol is a starting point for the purification of 4-fluoro-7-hydroxy-1-indanone. Optimization of the gradient, flow rate, and sample loading may be necessary to achieve the desired purity and yield.
1. Materials and Reagents
-
Crude 4-fluoro-7-hydroxy-1-indanone
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade (optional, as a mobile phase additive)
-
0.22 µm syringe filters
2. Equipment
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm). The choice of column dimensions will depend on the amount of material to be purified.
-
Fraction collector
-
Rotary evaporator or lyophilizer for solvent removal post-purification.
3. Experimental Workflow
Caption: Workflow for the HPLC purification of 4-fluoro-7-hydroxy-1-indanone.
4. Detailed Methodology
a. Sample Preparation
-
Dissolve the crude 4-fluoro-7-hydroxy-1-indanone in a minimal amount of a suitable solvent. A good starting point is a 50:50 mixture of Mobile Phase A and Mobile Phase B, or methanol. The concentration should be determined based on the column loading capacity.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
b. HPLC Conditions
The following table summarizes the recommended starting conditions for the preparative HPLC purification.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 10 µm, 250 x 21.2 mm (or similar preparative column) |
| Mobile Phase A | Water + 0.1% TFA (optional) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA (optional) |
| Gradient | 10-95% B over 30 minutes (This is a starting point and should be optimized based on an initial analytical run) |
| Flow Rate | 15-20 mL/min (Adjust based on column dimensions and pressure limits) |
| Detection Wavelength | 254 nm |
| Injection Volume | Dependent on sample concentration and column size |
| Column Temperature | Ambient |
c. Purification Run
-
Equilibrate the column with the initial mobile phase composition (e.g., 10% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Start the gradient elution and begin collecting fractions as the peaks elute. The fraction size should be chosen to ensure good resolution between the target peak and any impurities.
-
After the target compound has eluted, a high concentration of organic solvent (e.g., 95-100% B) should be run to wash the column.
-
Re-equilibrate the column to the initial conditions before the next injection.
d. Post-Purification Processing
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the HPLC solvents from the pooled fractions using a rotary evaporator. If the mobile phase contains water, the sample may need to be lyophilized (freeze-dried) to remove the final traces of water.
-
Dry the purified 4-fluoro-7-hydroxy-1-indanone under high vacuum to remove any residual solvent.
Troubleshooting and Optimization
-
Poor Separation: If the target compound co-elutes with impurities, consider adjusting the gradient slope (making it shallower), changing the organic modifier (e.g., from ACN to MeOH), or trying a different column chemistry (e.g., C8 or Phenyl-Hexyl).[6][7]
-
Peak Tailing: The addition of a small amount of an acid like TFA (0.1%) to the mobile phase can often improve the peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group.
-
Low Recovery: Ensure the compound is fully soluble in the injection solvent. Adsorption to the column can be an issue; a column wash with a strong solvent may be necessary.
The protocol described provides a robust starting point for the purification of 4-fluoro-7-hydroxy-1-indanone. By following these steps and optimizing the parameters based on initial results, researchers can achieve high-purity material suitable for further research and development activities. The use of reversed-phase HPLC is a standard and effective method for the purification of aromatic ketones and related structures.[8]
References
- 1. 4-FLUORO-7-HYDROXY-1-INDANONE [myskinrecipes.com]
- 2. 4-fluoro-7-hydroxy-1-indanone | 136191-16-7 [chemicalbook.com]
- 3. 4-fluoro-7-hydroxy-1-indanone | 136191-16-7 [amp.chemicalbook.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. zodiaclifesciences.com [zodiaclifesciences.com]
- 8. researchgate.net [researchgate.net]
Analytical Methods for the Characterization of Fluorinated Indanones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of fluorinated indanones. These compounds are of significant interest in medicinal chemistry and materials science, and their thorough characterization is crucial for understanding their structure-activity relationships and ensuring their quality. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography for the analysis of this class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated indanones, providing detailed information about the carbon-hydrogen framework and the position of fluorine substituents. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are routinely employed.
Application Note
¹H NMR provides information on the number and connectivity of protons in the molecule. The presence of fluorine atoms introduces characteristic splitting patterns (H-F coupling) in the proton signals, which can be used to determine the proximity of protons to fluorine substituents. ¹³C NMR reveals the carbon skeleton of the indanone, with the carbon atoms bonded to fluorine exhibiting large one-bond carbon-fluorine coupling constants (¹JCF). ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus, which often allows for the unambiguous assignment of fluorine atoms in different chemical environments.[1][2][3]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
1. Sample Preparation:
-
Weigh 5-25 mg of the fluorinated indanone sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is free of residual water and other impurities.
-
For quantitative ¹⁹F NMR, a known amount of an internal standard (e.g., trifluorotoluene) can be added.
-
Transfer the solution to a 5 mm NMR tube.
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid interfering with the magnetic field homogeneity.
2. NMR Spectrometer Setup and Data Acquisition:
-
The following parameters are typical for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: -10 to 220 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64.
-
Spectral Width: A wide spectral window should be used initially (e.g., -250 to 50 ppm) and then narrowed for better resolution.
-
Reference: External or internal reference standard (e.g., CFCl₃ at 0 ppm).
-
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the internal/external reference (for ¹⁹F).
-
Integrate the signals in the ¹H and ¹⁹F spectra.
-
Analyze the chemical shifts, coupling constants (J-values), and integration to elucidate the structure of the fluorinated indanone.
Quantitative NMR Data for Selected Fluorinated Indanones
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-Fluoro-1,3-indanedione | 5.4 (d, ¹JHF = 51.0 Hz, 1H), 7.65–8.22 (m, 4H) | 90.1 (d, ¹JCF = 211.2 Hz), 125.3, 138.9, 141.9, 193.5 (d, ²JCF = 24.0 Hz) | -207.3 (d, ¹JFH = 51.1 Hz) |
| 2,2-Difluoro-1,3-indanedione | 8.0–8.15 (m, 4H) | 104.0 (t, ¹JCF = 264 Hz), 128.8, 138.2, 139.3 (t, ³JCF = 4.3 Hz), 185.8 (t, ²JCF = 24.0 Hz) | -125.9 (s) |
| 5-Fluoro-1-indanone | Aromatic protons with H-H and H-F coupling, two distinct methylene multiplets in the aliphatic region. | Resonances for nine carbons, including the carbonyl and the carbon bonded to fluorine with a large ¹JCF. | Aromatic region fluorine signal. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of fluorinated indanones. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
Application Note
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of fluorinated indanones. In EI-MS, the molecular ion peak (M⁺) is often observed, along with characteristic fragmentation patterns that can provide structural information. A common fragmentation pathway for indanones is the loss of a neutral carbon monoxide (CO) molecule.[4] ESI is a softer ionization technique, often used in conjunction with liquid chromatography (LC-MS), and typically produces protonated molecules [M+H]⁺ or other adducts. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
Prepare a dilute solution of the fluorinated indanone (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or dichloromethane.
-
For ESI-MS, the solution should be prepared in a solvent compatible with the mobile phase of the LC system if coupled.
2. Mass Spectrometer Setup and Data Acquisition (ESI-QTOF as an example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Sampling Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-400 °C.
-
Mass Range: m/z 50-1000.
-
Acquisition Mode: High-resolution mode.
-
Calibration: Calibrate the instrument using a suitable reference standard (e.g., sodium formate) to ensure high mass accuracy.
3. Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
-
Compare the calculated mass with the theoretical mass of the expected fluorinated indanone to confirm its identity.
-
Analyze the fragmentation pattern (if any) to gain further structural insights.
Quantitative HRMS Data for Selected Fluorinated Indanones
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion Type |
| 2-Fluoro-1,3-indanedione | C₉H₅FO₂ | 164.02740 | 164.02758 | [M]⁺ |
| 2-fluoro-2-(2'-fluoro-3'-oxoindenyl)-1,3-indanedione | C₁₈H₈F₂O₃ | 310.04415 | 310.04415 | [M]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, quantification, and purification of fluorinated indanones. Due to their aromatic nature, reversed-phase HPLC is the most common mode of separation.
Application Note
Reversed-phase HPLC using C8 or C18 columns is well-suited for the separation of fluorinated indanones. The retention of these compounds is influenced by their hydrophobicity, which can be modulated by the fluorine substitution pattern. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. UV detection is commonly employed, as the indanone core contains a chromophore. For complex mixtures, gradient elution may be necessary to achieve optimal separation.
Experimental Protocol: Reversed-Phase HPLC
1. Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of the fluorinated indanone sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase A: HPLC-grade water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Degas both mobile phases before use.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-40 °C.
-
Detection: UV detector at a wavelength where the indanone shows strong absorbance (e.g., 254 nm).
-
Elution (Isocratic): A starting point could be a 50:50 mixture of Mobile Phase A and B. Adjust the ratio to achieve optimal retention and separation.
-
Elution (Gradient): For complex mixtures, a linear gradient can be employed, for example, starting with 30% B and increasing to 90% B over 20 minutes.
3. Data Analysis:
-
Identify the peak corresponding to the fluorinated indanone based on its retention time.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
Assess the purity of the sample by calculating the peak area percentage.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.
Application Note
To perform X-ray crystallography, a high-quality single crystal of the fluorinated indanone is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions can be deduced.[3] This technique is invaluable for unambiguously determining the absolute configuration of chiral fluorinated indanones and for studying intermolecular interactions in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
The primary challenge is to grow a single crystal of suitable size (typically > 0.1 mm in all dimensions) and quality.
-
Common crystallization techniques include:
-
Slow Evaporation: Dissolve the purified fluorinated indanone in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
-
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in the X-ray beam of a diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
3. Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
Diagrams
Caption: General analytical workflow for the characterization of fluorinated indanones.
Caption: Experimental workflow for NMR analysis.
Caption: Experimental workflow for MS analysis.
References
- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biophysics.org [biophysics.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Application Notes and Protocols for 4-Fluoro-7-Hydroxy-1-Indanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluoro-7-hydroxy-1-indanone as a versatile scaffold in medicinal chemistry. Detailed protocols for the synthesis of this key intermediate and its subsequent derivatization into potentially bioactive molecules are provided, targeting areas such as cancer and neurodegenerative diseases.
Introduction
4-Fluoro-7-hydroxy-1-indanone is a substituted indanone that serves as a valuable building block in the synthesis of a variety of biologically active compounds. The indanone core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs.[1] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the hydroxyl group offers a convenient point for further chemical modification. This combination of features makes 4-fluoro-7-hydroxy-1-indanone an attractive starting material for the development of novel therapeutics.
Synthesis of 4-Fluoro-7-Hydroxy-1-Indanone
A common route for the synthesis of 4-fluoro-7-hydroxy-1-indanone involves the intramolecular Friedel-Crafts acylation of a suitable precursor. One reported method starts from 4-fluorophenol.[2] A general laboratory-scale preparation is outlined below.
Protocol 1: Synthesis of 4-Fluoro-7-Hydroxy-1-Indanone
This protocol describes a general procedure for the synthesis of 4-fluoro-7-hydroxy-1-indanone.
Materials:
-
Starting material (e.g., a derivative of 4-fluorophenol)
-
Aluminum chloride (AlCl₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvent system for purification
Experimental Procedure:
-
The raw material compound is mixed with aluminum chloride.
-
The reaction mixture is heated to 100 °C and held for 15 minutes.
-
The temperature is then increased to 180 °C and maintained for 3 hours.[3]
-
After cooling to room temperature, ethyl acetate is added, and the mixture is stirred for 2 hours.[3]
-
The organic phase is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]
-
The crude product is purified by a suitable method (e.g., column chromatography) to yield 4-fluoro-7-hydroxy-1-indanone.
Applications in Medicinal Chemistry and Derivatization Protocols
The strategic location of the ketone, fluorine, and hydroxyl groups on the 4-fluoro-7-hydroxy-1-indanone scaffold allows for a variety of chemical modifications to explore structure-activity relationships (SAR). Key reaction sites include the C2 position adjacent to the carbonyl, which can undergo condensation reactions, and the C7 hydroxyl group, which can be modified through etherification.
Synthesis of 2-Benzylidene Derivatives for Anticancer and Anti-Inflammatory Applications
The Claisen-Schmidt condensation of 1-indanones with aromatic aldehydes is a widely used method to generate 2-benzylidene-1-indanone derivatives. These compounds, as chalcone analogues, have shown promising anticancer and anti-inflammatory activities.[4][5]
This protocol describes the base-catalyzed condensation of 4-fluoro-7-hydroxy-1-indanone with a substituted benzaldehyde.
Materials:
-
4-Fluoro-7-hydroxy-1-indanone (1.0 equivalent)
-
Substituted benzaldehyde (1.0-1.2 equivalents)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 20% w/v)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Experimental Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-7-hydroxy-1-indanone and the selected aromatic aldehyde in ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the aqueous sodium hydroxide solution to the flask.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by pouring it into cold water or a dilute acid solution to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Quantitative Data for Representative Indanone Derivatives:
| Derivative Class | Cancer Cell Line | IC₅₀ (nM) |
| 2-Benzylidene-1-indanones | Breast (MCF-7) | 10 - 880 |
| Colon (HCT) | 10 - 880 | |
| Leukemia (THP-1) | 10 - 880 | |
| Lung (A549) | 10 - 880 |
Synthesis of 7-O-Alkyl/Aryl Derivatives for Neuroprotective Agents
The hydroxyl group at the C7 position can be readily alkylated or arylated via reactions like the Williamson ether synthesis to produce a library of ether derivatives. Such modifications can significantly impact the molecule's interaction with biological targets and its pharmacokinetic properties. This approach is valuable in the design of neuroprotective agents.
This protocol outlines the O-alkylation of the hydroxyl group of 4-fluoro-7-hydroxy-1-indanone.
Materials:
-
4-Fluoro-7-hydroxy-1-indanone (1.0 equivalent)
-
Alkyl or benzyl halide (e.g., benzyl bromide) (1.0-1.2 equivalents)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetone, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Experimental Procedure:
-
Dissolve 4-fluoro-7-hydroxy-1-indanone in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir for a short period to form the alkoxide.
-
Add the alkyl or benzyl halide to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The work-up typically involves filtering off the base, evaporating the solvent, and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Potential Signaling Pathways
Derivatives of the indanone scaffold have been shown to interact with various biological targets and signaling pathways, depending on their specific structural features.
-
Anticancer Activity: Many 2-benzylidene-1-indanone derivatives exhibit their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[5]
-
Neuroprotective Effects: The indanone core is a key feature of donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[6] Derivatives of 4-fluoro-7-hydroxy-1-indanone can be designed to target AChE and/or other pathways relevant to neurodegeneration, such as the inhibition of amyloid-beta (Aβ) aggregation.[5]
Conclusion
4-Fluoro-7-hydroxy-1-indanone represents a valuable and versatile starting material in medicinal chemistry. Its potential for derivatization at multiple sites allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel indanone derivatives as potential drug candidates for cancer, neurodegenerative disorders, and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a synthetic compound belonging to the indanone class of molecules. The indanone scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds with a broad range of therapeutic properties, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[1][2][3] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group and the ketone offer reactive sites for chemical modification.[4] This document provides detailed protocols for the derivatization of this compound and subsequent bioassays to explore its therapeutic potential.
Derivatization Strategies
The chemical structure of this compound features two primary sites for derivatization: the hydroxyl group at the 7-position and the ketone at the 1-position. These functional groups allow for the synthesis of a diverse library of analogs to investigate structure-activity relationships (SAR).
Ether and Ester Synthesis at the 7-Hydroxyl Group
The phenolic hydroxyl group can be readily converted into ethers and esters to modulate the lipophilicity and steric bulk of the molecule.
Oxime and Hydrazone Formation at the 1-Keto Group
The ketone functionality can be derivatized to form oximes and hydrazones, which are known to exhibit a wide range of biological activities.[5]
Experimental Protocols
Protocol 1: Synthesis of O-Alkyl/Aryl Ether Derivatives
This protocol describes a general method for the synthesis of ether derivatives at the 7-hydroxyl position via Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in acetone or DMF.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Add the desired alkyl or aryl halide (1.1-1.5 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
Protocol 2: Synthesis of Oxime Ether Derivatives
This protocol outlines the formation of an oxime from the ketone, followed by etherification.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., Sodium hydroxide, Potassium carbonate)
-
Appropriate solvent (e.g., DMF, Acetone)
Procedure:
Step A: Oxime Formation
-
Dissolve this compound in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate (or pyridine).
-
Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring by TLC.[6]
-
Cool the reaction mixture to room temperature and add cold water to precipitate the crude oxime.[6]
-
Collect the precipitate by vacuum filtration and wash with cold water.[6]
Step B: O-Alkylation of the Oxime
-
Dissolve the dried oxime from Step A in a suitable solvent like DMF or acetone.
-
Add a base such as potassium carbonate.
-
Add the desired alkyl halide and stir the reaction at room temperature or with gentle heating.[6]
-
Monitor the reaction by TLC. Once complete, quench with cold water and extract the product with an organic solvent like ethyl acetate.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[6]
-
Purify the crude product by column chromatography.
Bioassay Protocols
Based on the known biological activities of similar indanone derivatives, the synthesized compounds can be screened for anticancer and anti-inflammatory activities.[2][3][7]
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol is for assessing the cytotoxicity of the synthesized derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]
-
Prepare serial dilutions of the synthesized derivatives in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.[6]
-
Add the solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value for each compound.
Protocol 4: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
This protocol is to evaluate the selective inhibitory activity of the derivatives against the COX-2 enzyme.
Materials:
-
COX-2 inhibitor screening assay kit (commercially available)
-
Synthesized derivatives dissolved in DMSO
-
Positive control (e.g., Celecoxib)
Procedure:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the test compounds and a substrate (e.g., arachidonic acid).
-
The product of the enzymatic reaction (e.g., Prostaglandin H2) is then measured, often via a colorimetric or fluorometric method.
-
Prepare a range of concentrations for each derivative to determine the IC₅₀ value.
-
Compare the inhibitory activity of the derivatives with the positive control.
Data Presentation
The quantitative data from the bioassays should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivatization Position | R Group | Cell Line | IC₅₀ (µM) |
| Parent | - | - | MCF-7 | >100 |
| DEV-01 | 7-OH (Ether) | Benzyl | MCF-7 | 45.2 |
| DEV-02 | 7-OH (Ether) | Ethyl | MCF-7 | 89.1 |
| DEV-03 | 1-Keto (Oxime Ether) | Methyl | MCF-7 | 23.5 |
| DEV-04 | 1-Keto (Oxime Ether) | Benzyl | MCF-7 | 15.8 |
| Doxorubicin | - | - | MCF-7 | 0.8 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Table 2: In Vitro COX-2 Inhibitory Activity of this compound Derivatives
| Compound ID | Derivatization Position | R Group | COX-2 IC₅₀ (µM) |
| Parent | - | - | >100 |
| DEV-01 | 7-OH (Ether) | Benzyl | 62.3 |
| DEV-02 | 7-OH (Ether) | Ethyl | 95.7 |
| DEV-03 | 1-Keto (Oxime Ether) | Methyl | 31.4 |
| DEV-04 | 1-Keto (Oxime Ether) | Benzyl | 18.9 |
| Celecoxib | - | - | 0.05 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Visualizations
Caption: Experimental workflow for derivatization and bioassays.
Caption: Postulated signaling pathways for indanone derivatives.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoro-2,3-dihydro-7-hydroxy-1H-inden-1-one [chembk.com]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the scale-up synthesis of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a robust intramolecular Friedel-Crafts acylation of a suitable precursor. This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of the expected quantitative data. The provided workflow is designed to be scalable for laboratory and pilot plant production.
Introduction
Substituted indanones are a critical structural motif in medicinal chemistry, appearing in a wide range of biologically active molecules. The specific compound, this compound, is of particular interest due to the strategic placement of the fluoro and hydroxyl groups, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The intramolecular Friedel-Crafts reaction is a common and effective method for the synthesis of the indanone core.[1][2] This protocol details a plausible and scalable synthesis route.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a two-step process starting from 3-fluoro-4-methoxyphenylpropanoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride. The subsequent step is an intramolecular Friedel-Crafts acylation to form the indanone ring, followed by demethylation to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 3-Fluoro-4-methoxyphenylpropanoyl Chloride
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH), and a dropping funnel, add 3-fluoro-4-methoxyphenylpropanoic acid (100 g, 0.50 mol).
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (119 g, 73 mL, 1.0 mol) dropwise to the flask at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 70°C and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-fluoro-4-methoxyphenylpropanoyl chloride is obtained as a pale yellow oil and is used in the next step without further purification.
Part 2: Intramolecular Friedel-Crafts Acylation and Demethylation
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (1 L). Cool the solvent to 0°C using an ice-salt bath.
-
Lewis Acid Addition: Carefully add anhydrous aluminum chloride (147 g, 1.1 mol) portion-wise to the cold dichloromethane, ensuring the temperature does not exceed 10°C.
-
Substrate Addition: Dissolve the crude 3-fluoro-4-methoxyphenylpropanoyl chloride from Part 1 in anhydrous dichloromethane (200 mL) and add it dropwise to the aluminum chloride suspension over 1 hour, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Demethylation: Cool the reaction mixture back to 0°C and slowly add boron tribromide (1 M in dichloromethane, 600 mL, 0.6 mol) dropwise over 1 hour. After the addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (200 mL) with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid.
Data Presentation
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on the described protocol.
| Parameter | Value |
| Starting Material | 3-Fluoro-4-methoxyphenylpropanoic acid |
| Starting Amount | 100 g |
| Final Product | This compound |
| Theoretical Yield | 84.1 g |
| Expected Actual Yield | 59 - 67 g |
| Expected Overall Yield (%) | 70 - 80% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 145-148 °C |
Logical Relationships in Synthesis
The following diagram illustrates the logical dependencies and workflow of the key stages in the synthesis.
Caption: Logical workflow of the synthesis process.
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride, aluminum chloride, and boron tribromide are corrosive and moisture-sensitive. Handle with extreme care.
-
The quenching of the reaction is highly exothermic and should be performed slowly and with adequate cooling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-7-Hydroxy-1-Indanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluoro-7-hydroxy-1-indanone.
Troubleshooting Guide
Low product yield is a common challenge in the synthesis of 4-fluoro-7-hydroxy-1-indanone. This guide addresses potential issues and offers solutions to improve reaction outcomes.
Issue 1: Low or No Product Yield
-
Possible Cause: Inactive or inappropriate catalyst. The choice and activity of the Lewis acid catalyst are critical for the success of the Friedel-Crafts acylation.
-
Solution: While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like iron(III) chloride (FeCl₃) or superacids such as triflic acid (TfOH) can be more effective for certain substrates. Ensure the catalyst is fresh and handled under anhydrous conditions to prevent deactivation.
-
-
Possible Cause: Presence of moisture. Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which can quench the reaction.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Suboptimal reaction temperature. The temperature significantly influences the reaction rate and the formation of byproducts.
-
Solution: The optimal temperature depends on the specific starting materials and catalyst. For AlCl₃-catalyzed reactions, it is often beneficial to start at a low temperature (e.g., 0°C) during the addition of reagents and then gradually warm the mixture to the desired reaction temperature. Monitor the reaction progress by TLC or GC to determine the ideal temperature profile.
-
-
Possible Cause: Deactivated aromatic ring. The presence of electron-withdrawing groups on the aromatic starting material can hinder the electrophilic aromatic substitution reaction.
-
Solution: If the aromatic ring is deactivated, more forcing reaction conditions, such as higher temperatures or a stronger Lewis acid, may be necessary.
-
Issue 2: Formation of Multiple Products or Impurities
-
Possible Cause: Formation of regioisomers. If the aromatic precursor has multiple possible sites for cyclization, a mixture of isomers can be formed.
-
Solution: The choice of solvent can influence regioselectivity. For instance, nitromethane has been shown to improve selectivity in some Friedel-Crafts acylations. Temperature control is also crucial, as lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.
-
-
Possible Cause: Intermolecular acylation. At high concentrations, the reactive intermediate may react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.
-
Solution: Employing high dilution conditions can favor the intramolecular reaction. This can be achieved by slowly adding the substrate or catalyst to the reaction mixture to maintain a low concentration of the reactive species.
-
-
Possible Cause: Formation of byproducts from side reactions. The high temperatures often used in this synthesis can lead to the formation of various byproducts, complicating purification.
-
Solution: Careful control of the reaction temperature and time is essential. Monitoring the reaction progress helps to determine the optimal point to stop the reaction before significant byproduct formation occurs. Purification techniques such as column chromatography may be necessary to isolate the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of 4-fluoro-7-hydroxy-1-indanone?
A1: A common synthetic route starts from 4-fluorophenol.[1][2]
Q2: What are the typical reaction conditions for the synthesis of 4-fluoro-7-hydroxy-1-indanone?
A2: A general procedure involves mixing the starting material with aluminum chloride and heating the mixture. The reaction is often initiated at a lower temperature (e.g., 100°C) and then heated to a higher temperature (e.g., 180°C) for several hours.[3][4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material and the formation of the product.
Q4: What is a suitable work-up procedure for this reaction?
A4: After cooling the reaction mixture, it is typically quenched by carefully adding it to ice or a dilute acid solution. The product is then extracted into an organic solvent, such as ethyl acetate. The organic layer is washed, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[3][4]
Q5: What purification methods are recommended for 4-fluoro-7-hydroxy-1-indanone?
A5: The crude product is often purified by column chromatography on silica gel to separate it from any unreacted starting materials and byproducts.
Quantitative Data
The following table summarizes the impact of different reaction conditions on the yield of indanone synthesis, based on literature for similar compounds. This data can serve as a starting point for the optimization of the 4-fluoro-7-hydroxy-1-indanone synthesis.
| Catalyst | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 3-(m-hydroxyphenyl)propionic acid | - | 180 | - | - | Patent CN105330525A |
| PPA | 3-(Aryl)propionic acid | - | - | - | Good | [5] |
| TfOH | 3-Arylpropionic acids | Dichloromethane | 0 to RT | 4 | - | Benchchem |
| AlCl₃ | 3-Phenylpropionyl chloride | Dichloromethane | 0 to RT | 1.5+ | - | Benchchem |
Experimental Protocols
General Protocol for the Synthesis of 4-Fluoro-7-Hydroxy-1-Indanone
This protocol is a general representation based on available literature for the synthesis of similar indanones. Optimization of specific parameters is likely required to achieve the best yield for 4-fluoro-7-hydroxy-1-indanone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the starting material (e.g., derived from 4-fluorophenol).
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the reaction flask under an inert atmosphere.
-
Heating: Heat the reaction mixture to 100°C and stir for 15 minutes. Then, increase the temperature to 180°C and maintain it for 3 hours.[3][4]
-
Work-up: After cooling the mixture to room temperature, slowly and carefully add it to a beaker containing crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 4-fluoro-7-hydroxy-1-indanone.
Visualizations
Caption: Troubleshooting workflow for low yield in 4-fluoro-7-hydroxy-1-indanone synthesis.
Caption: General synthetic pathway for 4-fluoro-7-hydroxy-1-indanone.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 4-fluoro-7-hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-fluoro-7-hydroxy-1-indanone | 136191-16-7 [chemicalbook.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted 1-Indanones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 1-indanones. The content is designed to address common challenges and side reactions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted 1-indanones, and what are the primary starting materials?
A1: The most prevalent and versatile method for preparing substituted 1-indanones is the intramolecular Friedel-Crafts acylation.[1][2] This reaction typically utilizes 3-arylpropionic acids or their more reactive derivatives, 3-arylpropionyl chlorides, as starting materials.[1][3] The cyclization is promoted by either a Lewis acid (e.g., AlCl₃, Sc(OTf)₃, NbCl₅) or a Brønsted acid (e.g., polyphosphoric acid (PPA), triflic acid (TfOH)).[4][5][6]
Q2: My reaction is resulting in a mixture of regioisomers. How can I improve the selectivity for the desired 1-indanone?
A2: The formation of regioisomers is a common issue, heavily influenced by the substitution pattern on the aromatic ring and the reaction conditions.[7][8] Electron-donating groups typically direct cyclization to the ortho and para positions, while electron-withdrawing groups direct to the meta position.[8] To enhance regioselectivity, consider the following:
-
Solvent Choice: The choice of solvent can significantly impact the ratio of regioisomers. For instance, in the synthesis of 6,7-dimethoxy-2-methyl-1-indanone, using nitromethane as the solvent resulted in a greater than 20:1 ratio of the desired product over its regioisomer.[9]
-
Catalyst System: The composition of the catalyst can be tuned. For reactions using polyphosphoric acid (PPA), the concentration of phosphorus pentoxide (P₂O₅) can alter the product distribution.[10] A lower P₂O₅ content may favor the formation of an isomer with an electron-donating group meta to the carbonyl, whereas a higher content can favor the ortho or para substituted product.[10]
Q3: I am observing a significant amount of polymeric or high molecular weight byproducts. What is the cause and how can I prevent this?
A3: The formation of high molecular weight byproducts is often due to intermolecular acylation, where the activated acylating agent of one molecule reacts with the aromatic ring of another, leading to polymers instead of the desired intramolecular cyclization.[4][7] This side reaction is favored at high concentrations of the starting material.
To minimize intermolecular reactions, employ high-dilution conditions .[4][7] This can be achieved by slowly adding the substrate to the reaction mixture, thereby maintaining a low instantaneous concentration and favoring the intramolecular pathway.[7]
Q4: My 1-indanone product is an oil and is difficult to purify by crystallization. What are the recommended purification techniques?
A4: It is not uncommon for substituted 1-indanones to be oils at room temperature, making crystallization challenging.[9] The following purification methods are recommended:
-
Column Chromatography: Purification using silica gel column chromatography is a standard and effective method for separating the desired 1-indanone from impurities.[1]
-
Vacuum Distillation: For thermally stable 1-indanones, vacuum distillation can be an excellent method for purification, especially on a larger scale.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted 1-indanones via intramolecular Friedel-Crafts acylation.
Issue 1: Low or No Yield of the Desired 1-Indanone
| Potential Cause | Troubleshooting Recommendation |
| Deactivated Aromatic Ring | Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN) are deactivated towards electrophilic aromatic substitution. More forcing conditions, such as higher temperatures or stronger acid catalysts (e.g., triflic acid), may be required. However, success may still be limited.[11] |
| Inactive Catalyst | Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and freshly opened or purified catalyst.[7][11] |
| Insufficient Acid Strength or Amount | For direct cyclization of 3-arylpropionic acids, a strong acid like PPA or triflic acid is necessary. Ensure the PPA has a high enough P₂O₅ content. For reactions with acyl chlorides, a stoichiometric amount (typically 1.1-1.5 equivalents) of the Lewis acid is often required, as the product can form a complex with the catalyst.[4] |
| Suboptimal Reaction Temperature | The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition or side reactions. The optimal temperature is substrate-dependent. It is common to start AlCl₃-catalyzed reactions at 0°C and then allow them to warm to room temperature. Monitor the reaction by TLC or GC-MS to determine the optimal temperature and time.[4][11] |
Issue 2: Formation of Significant Impurities
| Impurity/Byproduct | Potential Cause | Mitigation Strategy |
| Regioisomers | Substituents on the aromatic ring directing cyclization to multiple positions.[7] | Carefully select the solvent and catalyst system. Nitromethane has been shown to improve selectivity in certain cases.[7][9] The P₂O₅ content in PPA can also be adjusted to influence the isomeric ratio.[10] |
| Intermolecular Reaction Products (High MW) | High concentration of the starting material favoring intermolecular reaction over intramolecular cyclization.[7] | Perform the reaction under high-dilution conditions. Slowly add the substrate to the reaction mixture to maintain a low instantaneous concentration.[7] |
| Polymers | Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product.[7] | Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times.[7] |
| Indene Derivatives | Elimination reactions, often promoted by high temperatures, can lead to the formation of indene byproducts.[7] | Maintain strict temperature control and consider a milder work-up procedure.[7] |
Quantitative Data
Table 1: Influence of Solvent on Regioselectivity
| Solvent | Ratio of 6,7-dimethoxy-2-methyl-1-indanone to its Regioisomer |
| Nitromethane | >20 : 1 |
| Acetonitrile | 9 : 1 |
| Toluene | 8 : 1 |
| Chlorobenzene | 7 : 1 |
| Data from a study on the synthesis of a dimethoxy-substituted 2-methyl-1-indanone.[9] |
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. It is crucial to monitor the internal temperature to ensure it does not rise above 5°C. Maintain vigorous stirring.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (2 mL per mmol of acid).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (3.0-5.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.
-
Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[1]
Visualizations
Caption: A troubleshooting workflow for addressing low yield or impurities in 1-indanone synthesis.
Caption: Competing reaction pathways in Friedel-Crafts acylation for 1-indanone synthesis.
Caption: Key factors that determine the regioselectivity in the synthesis of substituted 1-indanones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Q1: My compound is not separating from a key impurity during silica gel column chromatography.
A1: This is a common challenge, often related to the choice of mobile phase or stationary phase interactions. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The polarity of your eluent is critical. If the Rf values of your product and the impurity are too close on the TLC plate, you need to test different solvent systems. Try varying the ratio of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane). For compounds with hydroxyl groups, adding a small amount of a more polar solvent like methanol can sometimes improve separation.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, the impurity may have a similar polarity to your product. In such cases, a stationary phase with different selectivity is needed. Since the target compound is fluorinated, a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF)) can be highly effective.[1][2] These phases separate compounds based on fluorine content and hydrophobic character, which can resolve impurities that co-elute on standard silica.[1][3][4]
-
Check for Overloading: Loading too much crude product onto the column will lead to broad peaks and poor separation.[5] Ensure the amount of sample is appropriate for the column size. A general rule is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.
-
Use Gradient Elution: Start with a low-polarity solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[6] This can significantly improve resolution for complex mixtures.[6]
Q2: The compound is tailing or streaking on my TLC plate and during column chromatography.
A2: Tailing is often caused by interactions between the analyte and the stationary phase or issues with the solvent system.
-
Assess Solvent Polarity: If the Rf value is very low (e.g., <0.1), the solvent system may not be polar enough to move the compound effectively, leading to tailing.[6] Gradually increase the polarity of your mobile phase.
-
Acidify the Mobile Phase: The phenolic hydroxyl group on the molecule is acidic and can interact strongly with the slightly acidic silica gel, causing tailing. Adding a small amount of a volatile acid, such as acetic acid (0.1-1%), to the mobile phase can suppress this interaction and result in sharper peaks.
-
Sample Concentration: A sample that is too concentrated when spotted on a TLC plate or loaded onto a column can cause streaking.[6] Ensure your sample is fully dissolved in a minimal amount of solvent before loading.
Q3: My product "oils out" and won't crystallize during recrystallization.
A3: This phenomenon, where the compound separates as a liquid instead of a solid, typically occurs when the solution is supersaturated at a temperature above the compound's melting point in that solvent.[7]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before inducing further crystallization by cooling in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Solvent System Selection: The chosen solvent may be too good a solvent for your compound. Try a solvent system where the compound is soluble when hot but significantly less soluble when cold. A co-solvent system (e.g., ethyl acetate/hexane or methanol/water) often works well.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide a nucleation site for crystal growth.
Q4: I am experiencing low recovery of the final product after purification.
A4: Low yield can result from losses at various stages of the purification process.
-
Extraction Inefficiencies: During liquid-liquid extraction, ensure you perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than one large extraction to maximize recovery.[8] Also, verify the pH of the aqueous layer is appropriate for the desired separation of acidic/basic compounds.[9]
-
Irreversible Adsorption on Column: Highly polar compounds can sometimes bind irreversibly to silica gel. If you suspect this is happening, consider using a less active stationary phase like alumina or a bonded phase.
-
Product Decomposition: Indenone derivatives can be sensitive to harsh conditions.[10] Avoid unnecessarily high temperatures or exposure to strong acids or bases for prolonged periods.
-
Physical Losses: Be meticulous during transfers, filtration, and solvent removal steps to minimize physical loss of the product.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities typically originate from the synthetic route.[11] Common sources include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Side reactions can generate impurities. For instance, if the synthesis involves a Friedel-Crafts acylation, regioisomers may form depending on the directing effects of the substituents on the aromatic ring.[10]
-
Degradation Products: The compound may degrade if exposed to harsh conditions like high heat or extreme pH.[10]
-
Residual Solvents: Traces of solvents used in the reaction or workup that are not completely removed.[11]
Q2: Which purification technique is most suitable for this compound?
A2: The optimal technique depends on the nature and quantity of the impurities. A multi-step approach is often best:
-
Liquid-Liquid Extraction: This is an excellent initial purification step. The phenolic hydroxyl group is acidic and can be deprotonated with a mild base (e.g., sodium bicarbonate or sodium carbonate solution). This allows you to separate the target compound into an aqueous layer, leaving non-acidic organic impurities behind. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[9]
-
Silica Gel Chromatography: This is a highly versatile technique for separating compounds with different polarities.[6] It is effective for removing by-products and other impurities that are not easily removed by extraction.
-
Recrystallization: This is the best method for achieving high purity for the final product, assuming a suitable solvent can be found. It is particularly effective at removing small amounts of closely related impurities from a solid product.
Q3: How do the fluoro- and hydroxy- functional groups influence the purification strategy?
A3: Both groups significantly impact the molecule's properties and how it behaves during purification.
-
Hydroxy Group (-OH): This group is polar and capable of hydrogen bonding, which increases the compound's overall polarity. Its acidic nature is key for purification via acid-base extraction.[12] However, it can also cause peak tailing in silica gel chromatography due to strong interactions with the stationary phase.
-
Fluoro Group (-F): The fluorine atom is highly electronegative and increases the molecule's polarity. More importantly, it introduces a "fluorous" character. This property can be exploited for highly selective separations using fluorinated stationary phases in chromatography, which are designed to interact specifically with fluorinated molecules.[1][2][4]
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: A combination of methods should be used to confirm purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for identifying and quantifying impurities.[11] A purity analysis using a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) is standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of structural isomers or other impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like GC-MS can also help identify volatile impurities.[11]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for a crystalline solid. Impurities typically broaden the melting range and lower the melting point.
Data Presentation
Table 1: Representative TLC Data for Purification Development
This table provides example Rf values for this compound in common solvent systems. These values are a starting point for developing a column chromatography method.
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Observations |
| 90:10 | ~0.15 | Good for initial separation from non-polar impurities. |
| 80:20 | ~0.30 | Often a good starting point for column elution.[6] |
| 70:30 | ~0.45 | May provide faster elution if separation from impurities is sufficient. |
| 50:50 | > 0.60 | Likely too polar for good separation from more polar impurities on silica.[6] |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Pros | Cons |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids based on solubility and pKa. | Fast, inexpensive, good for initial bulk cleanup, removes acidic/basic impurities. | Not effective for impurities with similar acidity/basicity and solubility. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Highly versatile, can separate complex mixtures, adaptable to different scales. | Can be time-consuming and solvent-intensive, potential for product loss on the column. |
| Recrystallization | Purification based on differences in solubility at different temperatures. | Can yield very high purity product, effective for final polishing step. | Requires a suitable solvent, can have lower yields, not effective for "oily" impurities.[7] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound for good separation.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and carefully add this powder to the top of the prepared column.[6] This "dry loading" method often leads to better resolution.
-
Elution: Carefully add the eluting solvent to the top of the column. Begin collecting fractions. Monitor the elution by collecting small fractions and analyzing them by TLC.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluting solvent to elute the target compound. For example, start with 10% ethyl acetate in hexane and gradually increase to 20% or 30%.[6]
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). The target compound will deprotonate and move into the aqueous layer. Repeat this wash 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer contains non-acidic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~1-2. The product should precipitate out or become extractable.
-
Re-extraction: Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).[9]
-
Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Caption: Logical workflow for purification via acid-base liquid-liquid extraction.
References
- 1. silicycle.com [silicycle.com]
- 2. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
- 9. US4607125A - Process for producing hydroxy aromatic ketones - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 12. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoro-7-Hydroxy-1-Indanone
Welcome to the technical support center for the synthesis of 4-fluoro-7-hydroxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important intermediate.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 4-fluoro-7-hydroxy-1-indanone, focusing on impurity formation and offering potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature. |
| Decomposition of Starting Material or Product: Excessively high temperatures or prolonged reaction times can lead to degradation. | Optimize the reaction temperature and time. A lower temperature for a longer duration may be beneficial. | |
| Moisture Contamination: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture, which can quench the catalyst. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of Regioisomers: The intramolecular Friedel-Crafts acylation can potentially lead to the formation of the undesired 6-fluoro-7-hydroxy-1-indanone isomer. | The choice of Lewis acid and solvent can influence regioselectivity. Consider exploring alternative Lewis acids (e.g., SnCl₄, TiCl₄) or solvent systems. Purification by column chromatography is crucial to separate isomers. |
| Incomplete Cyclization: The starting material, 3-(3-fluoro-4-hydroxyphenyl)propanoic acid (or its acyl chloride), may remain. | As with low yield, ensure sufficient reaction time, temperature, and catalyst activity. | |
| Polymerization/Tar Formation: Strong acid catalysts and high temperatures can promote polymerization of the starting material or product. | Add the starting material slowly to the catalyst mixture at a controlled temperature. Use a less harsh Lewis acid or a lower concentration of the catalyst if possible. | |
| Product is Difficult to Purify | Co-elution of Impurities: The desired product and impurities may have similar polarities, making separation by column chromatography challenging. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Oily or Gummy Product: Residual solvent or polymeric material can prevent the product from solidifying. | Ensure complete removal of solvent under high vacuum. Trituration with a non-polar solvent (e.g., hexane) can sometimes induce crystallization and remove oily impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-fluoro-7-hydroxy-1-indanone?
The most prevalent method is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3-fluoro-4-hydroxyphenyl)propanoic acid or its corresponding acyl chloride. This reaction is usually promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Q2: What are the primary impurities I should be aware of?
The main impurities to consider are:
-
Regioisomers: Specifically, the formation of 6-fluoro-7-hydroxy-1-indanone. The directing effects of the hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring influence the position of the electrophilic attack during cyclization.
-
Unreacted Starting Material: Incomplete conversion will leave residual 3-(3-fluoro-4-hydroxyphenyl)propanoic acid or its acyl chloride.
-
Polymeric Byproducts: Harsh reaction conditions can lead to the formation of high molecular weight polymers, which often appear as a tar-like substance.
Q3: How can I minimize the formation of the regioisomeric impurity?
The formation of the desired 4-fluoro-7-hydroxy-1-indanone versus the 6-fluoro-7-hydroxy-1-indanone is a matter of kinetic versus thermodynamic control, which can be influenced by the reaction conditions.
-
Choice of Catalyst: Different Lewis acids can exhibit varying degrees of regioselectivity. It is advisable to screen a few options if isomer formation is a significant issue.
-
Temperature Control: Running the reaction at a lower temperature may favor the formation of one isomer over the other.
Q4: What are the best practices for purifying the final product?
A multi-step purification approach is often necessary:
-
Aqueous Workup: After quenching the reaction, an acidic aqueous wash is typically used to remove the Lewis acid catalyst and other inorganic salts.
-
Extraction: The product is then extracted into an organic solvent like ethyl acetate.
-
Column Chromatography: This is the most effective method for separating the desired product from regioisomers and other organic impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance its purity.
Q5: Which analytical techniques are recommended for assessing the purity of 4-fluoro-7-hydroxy-1-indanone?
-
¹H and ¹⁹F NMR Spectroscopy: These techniques are invaluable for confirming the structure of the desired product and identifying the presence of regioisomers and other impurities. The fluorine signal in ¹⁹F NMR will be distinct for each fluoro-substituted isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying the purity of the final product and detecting even minor impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help in identifying the mass of any impurities.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Materials:
-
3-(3-fluoro-4-hydroxyphenyl)propanoic acid
-
Aluminum chloride (AlCl₃), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (3.0 eq).
-
Add anhydrous 1,2-dichloroethane to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(3-fluoro-4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous 1,2-dichloroethane to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-fluoro-7-hydroxy-1-indanone.
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes (Hypothetical Data)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Regioisomer Ratio (4-F:6-F) |
| AlCl₃ | DCE | 80 | 3 | 65 | 95 | 9:1 |
| SnCl₄ | DCE | 80 | 6 | 55 | 92 | 7:3 |
| TiCl₄ | CH₂Cl₂ | 40 | 8 | 40 | 90 | 5:1 |
| PPA | - | 100 | 2 | 70 | 90 | 8:2 |
Note: This data is illustrative and intended to show how reaction parameters can be varied and their potential impact on the synthesis. Actual results will vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-fluoro-7-hydroxy-1-indanone.
Caption: Troubleshooting logic for addressing low purity in 4-fluoro-7-hydroxy-1-indanone synthesis.
Technical Support Center: Catalyst Deactivation in Multi-Step Indanone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of indanones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, a critical factor impacting reaction efficiency, yield, and process scalability.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in indanone synthesis that are susceptible to deactivation?
A1: The synthesis of indanones often involves several types of catalysts, each with its own vulnerabilities to deactivation. The most common classes include:
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Lewis Acids (e.g., AlCl₃, FeCl₃, NbCl₅, Sc(OTf)₃) and Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Triflic Acid (TfOH)) are extensively used in intramolecular Friedel-Crafts acylation, a primary method for forming the indanone ring.[1]
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Palladium Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are crucial for methods like the Heck reaction and carbonylative cyclizations to build the indanone framework.[2][3]
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Rhodium Catalysts are employed in asymmetric intramolecular additions and C-H activation reactions to produce chiral or substituted indanones.[3]
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Nickel Catalysts are utilized in reductive cyclization reactions.[3]
Q2: What are the primary mechanisms of catalyst deactivation observed in these reactions?
A2: Catalyst deactivation in indanone synthesis can be broadly categorized into four main mechanisms:
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Poisoning: This is a chemical deactivation where impurities or even substrates/products strongly bind to the active sites of the catalyst. For instance, Lewis acids can be "poisoned" or deactivated by basic functional groups like amines and hydroxyls on the substrate.[4] Similarly, palladium catalysts can be poisoned by sulfur compounds or other strong ligands.
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Fouling/Coking: This is the physical deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface, blocking pores and active sites. This is a common issue with solid acid catalysts.
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Sintering: This thermal deactivation mechanism involves the agglomeration of metal particles (e.g., palladium nanoparticles) at high temperatures, leading to a loss of active surface area.
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Leaching: This involves the dissolution of the active catalytic species from a solid support into the reaction medium, which is particularly relevant for heterogenized catalysts.
Q3: My Friedel-Crafts acylation to form an indanone is not working. What are the likely catalyst-related issues?
A3: Low or no yield in Friedel-Crafts acylation for indanone synthesis is a common problem often linked to the catalyst. Key issues include:
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Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which hydrolyzes and deactivates them.[1] Ensure all glassware is flame-dried and reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
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Catalyst Inactivity: The catalyst may be old or improperly stored, leading to deactivation. It is recommended to use a fresh batch of the Lewis or Brønsted acid.[1]
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Substrate-Induced Deactivation: If your aromatic precursor contains basic functional groups (e.g., -NH₂, -OH), they will react with and deactivate the Lewis acid catalyst.[4] Additionally, strong electron-withdrawing groups on the aromatic ring can hinder the reaction.[4]
-
Stoichiometry: In many Friedel-Crafts acylations, the Lewis acid is required in stoichiometric amounts because the product ketone can form a stable complex with the catalyst, sequestering it.[4]
Q4: I am observing a drop in activity with my palladium catalyst in a Heck reaction for indanone synthesis. What could be the cause?
A4: Deactivation of palladium catalysts in Heck reactions can occur through several pathways:
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Reduction to Palladium Black: The active Pd(0) species can aggregate and precipitate as inactive palladium black, especially at high temperatures or with prolonged reaction times.
-
Ligand Degradation: Phosphine ligands, commonly used with palladium catalysts, can be susceptible to oxidation or other degradation pathways, which can affect the stability and activity of the catalyst.
-
Poisoning: Impurities in the substrate or solvent can poison the palladium catalyst.
Troubleshooting Guides
Issue 1: Gradual or Sudden Loss of Activity in Friedel-Crafts Acylation
-
Symptoms:
-
Decreased or no conversion of the starting material (e.g., 3-arylpropanoic acid or its acyl chloride).
-
Longer reaction times are needed to achieve the desired conversion.
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Formation of multiple byproducts.
-
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Issue 2: Deactivation of Palladium Catalyst in Cross-Coupling Reactions
-
Symptoms:
-
Reaction stalls before completion.
-
Formation of palladium black.
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Inconsistent results between batches.
-
-
Logical Troubleshooting Steps:
Caption: Decision tree for troubleshooting palladium catalyst deactivation.
Catalyst Performance and Deactivation Summary
| Catalyst Type | Common Catalysts | Typical Indanone Synthesis | Primary Deactivation Mechanisms | Key Mitigation Strategies |
| Lewis Acids | AlCl₃, FeCl₃, NbCl₅ | Intramolecular Friedel-Crafts Acylation | Hydrolysis by moisture, Poisoning by basic functional groups | Use anhydrous conditions, Protect incompatible functional groups |
| Brønsted Acids | Polyphosphoric Acid (PPA), Triflic Acid (TfOH) | Intramolecular Friedel-Crafts Acylation | Coking at high temperatures | Optimize reaction temperature and time |
| Palladium Catalysts | Pd(OAc)₂, Pd(PPh₃)₄ | Heck Reaction, Carbonylative Cyclization | Sintering (formation of Pd black), Ligand degradation, Poisoning | Use appropriate ligands, Control temperature, Purify reagents |
| Rhodium Catalysts | Rhodium complexes with phosphine ligands | Asymmetric 1,4-addition, C-H activation | Formation of inactive dimeric species, Irreversible reaction with substrate | Use coordinating solvents, Optimize substrate concentration |
| Nickel Catalysts | Ni(OAc)₂ with phosphine ligands | Reductive Cyclization | Oxidation of Ni(0) active species, Ligand dissociation | Maintain inert atmosphere, Use appropriate ligands |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Friedel-Crafts Acylation using AlCl₃
This protocol is a general guideline for the cyclization of a 3-arylpropionyl chloride to an indanone, emphasizing the measures to prevent catalyst deactivation by moisture.
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly cleaned, dried in an oven at >120°C for at least 4 hours, and assembled hot under a stream of dry nitrogen or argon.
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Reagent and Solvent Preparation: The solvent (e.g., dichloromethane, carbon disulfide) must be anhydrous. The 3-arylpropionyl chloride should be freshly prepared or distilled.
-
Reaction Setup: To the cooled (0°C) round-bottom flask containing a magnetic stir bar, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) under a positive pressure of inert gas.
-
Addition of Acyl Chloride: Dissolve the 3-arylpropionyl chloride (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of AlCl₃ at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude indanone by column chromatography or distillation.
Protocol 2: Reactivation of a Deactivated Heterogeneous Palladium Catalyst
This protocol describes a general method for the reactivation of a heterogeneous palladium catalyst that has been deactivated by reduction to palladium nanoparticles (Pd(0)). This method is based on the re-oxidation of Pd(0) to the active Pd(II) state.[1]
-
Catalyst Recovery: After the reaction, recover the heterogeneous palladium catalyst by filtration or centrifugation.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a lower-boiling solvent like hexane) to remove any adsorbed organic residues. Dry the catalyst under vacuum.
-
Re-oxidation: Suspend the dried, deactivated catalyst in a suitable solvent (e.g., dichloromethane). Add a mild oxidant, such as benzoquinone (BQ), in a stoichiometric amount relative to the palladium.
-
Stirring: Stir the suspension at room temperature for several hours. The progress of the re-oxidation can be monitored by techniques like X-ray Absorption Spectroscopy (XAS) if available.[1]
-
Recovery of Reactivated Catalyst: Recover the reactivated catalyst by filtration, wash thoroughly with the solvent to remove the oxidant and its byproducts, and dry under vacuum.
-
Reuse: The reactivated catalyst can now be reused in a subsequent reaction. It is advisable to test its activity on a small scale first.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the relevant literature and safety data sheets before conducting any experiments. Reaction conditions may need to be optimized for specific substrates and catalysts.
References
Design of Experiments (DoE) for optimizing indanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indanones. The following information is designed to address specific issues encountered during experimental work, with a focus on optimization using Design of Experiments (DoE).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1-indanones?
A1: The most prevalent methods for synthesizing 1-indanones are the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides, and the Nazarov cyclization of divinyl ketones or chalcones.[1][2] The Friedel-Crafts approach is often favored for its efficiency and the availability of starting materials.[1]
Q2: How can I improve the yield of my indanone synthesis?
A2: Low yield is a common challenge that can be addressed by systematically evaluating several factors.[1] Key areas for optimization include the choice and activity of the catalyst, reaction temperature, reaction time, and the purity of starting materials.[3][4] Implementing a Design of Experiments (DoE) approach can efficiently identify the optimal conditions for your specific substrate.
Q3: I am observing the formation of multiple products, particularly regioisomers. How can I improve the selectivity?
A3: The formation of regioisomers is a significant challenge, especially in Friedel-Crafts reactions with substituted aromatic rings.[5] Strategies to enhance selectivity include:
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Catalyst and Solvent Choice: The choice of Lewis or Brønsted acid and the solvent can influence the product distribution. For instance, nitromethane has been shown to provide better selectivity in some cases.[5]
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Temperature Control: Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[5]
-
PPA Concentration: In reactions mediated by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively control regioselectivity.[2]
Q4: What is the impact of moisture on my reaction?
A4: Many catalysts used in indanone synthesis, particularly Lewis acids like aluminum chloride (AlCl₃), are highly sensitive to moisture.[5] Water can hydrolyze and deactivate the catalyst, leading to a stalled or completely inhibited reaction.[3][4] It is critical to use anhydrous solvents, flame-dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Design of Experiments (DoE) for Optimizing Indanone Synthesis
A Design of Experiments (DoE) approach allows for the simultaneous variation of multiple factors to efficiently screen the reaction space and identify optimal conditions.[6]
Key Factors and Ranges for DoE in Friedel-Crafts Acylation:
| Factor | Parameter | Low Level | High Level | Notes |
| A | Temperature (°C) | 0 | 80 | Initial reactions are often started at 0°C and may be heated.[7] |
| B | Catalyst Equivalence | 1.1 eq | 2.0 eq | Stoichiometric amounts are often required as the product can complex with the Lewis acid.[7] |
| C | Reaction Time (h) | 1 | 6 | Progress should be monitored by TLC or GC-MS.[8] |
| D | Substrate Concentration (M) | 0.1 | 0.5 | Higher concentrations can sometimes lead to intermolecular side reactions.[7] |
Logical Workflow for DoE Implementation
Caption: Workflow for implementing a Design of Experiments approach.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a frequent issue in indanone synthesis. A systematic approach to troubleshooting is recommended.[1]
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃) as it may be hydrolyzed. Handle all reagents under an inert atmosphere.[3] |
| Insufficiently Strong Acid | For direct cyclization of 3-arylpropionic acids, ensure the Brønsted acid (e.g., PPA, H₂SO₄) is sufficiently concentrated. Eaton's reagent can be a powerful alternative.[3] |
| Low Reaction Temperature | The activation energy for the cyclization may not be reached. Gradually and carefully increase the reaction temperature while monitoring for side reactions.[1] |
| Deactivated Starting Material | Strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution. More forcing conditions (higher temperature, stronger catalyst) may be required.[7] |
| Purity of Starting Materials | Impurities in the 3-arylpropionic acid or its acyl chloride can interfere with the reaction. Verify the purity of the starting materials and purify if necessary.[1] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Multiple Products (Low Selectivity)
The presence of multiple products, including regioisomers and byproducts from intermolecular reactions, can complicate purification and reduce the yield of the desired indanone.[7]
| Potential Cause | Recommended Solution(s) |
| Formation of Regioisomers | Adjust the P₂O₅ content in PPA-mediated reactions.[2] Screen different solvents; nitromethane can improve selectivity.[9] Lowering the reaction temperature may favor the kinetic isomer.[5] |
| Intermolecular Acylation | At high concentrations, the acylium ion intermediate may react with another molecule of starting material. Perform the reaction at a higher dilution.[7] |
| Polymerization | Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product. Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times.[1] |
| Formation of Indene Derivatives | Elimination reactions, often promoted by high temperatures, can lead to the formation of indenes. Maintain strict temperature control and consider a milder work-up procedure.[1] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropionyl Chloride
This protocol is a two-step process involving the formation of the acyl chloride followed by cyclization.[8]
Step 1: Acyl Chloride Formation
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In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Cool the solution to 0 °C in an ice bath.
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Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq).
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Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
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Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.
Step 2: Cyclization
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2x volume).
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Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
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Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation Workflow
Caption: Experimental workflow for Friedel-Crafts acylation.
Protocol 2: Nazarov Cyclization of a Chalcone
This protocol is suitable for the synthesis of indanones from chalcone precursors.[10]
-
In a microwave-safe vessel, dissolve the chalcone derivative (1.0 eq) in trifluoroacetic acid (TFA).
-
Heat the mixture to 120 °C for 20 minutes using microwave irradiation.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess TFA with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data on Indanone Synthesis
The following table summarizes reported yields for various indanone synthesis routes, highlighting the influence of substrates and reaction conditions.
| Synthesis Route | Starting Material | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) |
| Friedel-Crafts Acylation | 3-Phenylpropionic acid chloride | AlCl₃ | Benzene | 1-Indanone | 90% |
| Friedel-Crafts Acylation | 3-Arylpropionic acids | Triflic acid (TfOH) | CH₂Cl₂, 80°C, MW | Substituted 1-Indanones | Up to 100% |
| Friedel-Crafts Acylation | 3-Arylpropionic acids | PPA / H₂SO₄ | - | Substituted 1-Indanones | 60-90% |
| Nazarov Cyclization | Chalcone derivatives | Trifluoroacetic acid (TFA) | 120°C, MW, 20 min | Substituted 1-Indanones | Good to Excellent |
| Nazarov Cyclization | Divinyl ketone | SnCl₄ | DCM, 0°C to RT | Cyclopentenone | 75%[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nazarov Cyclization | NROChemistry [nrochemistry.com]
Technical Support Center: Resolving Poor Selectivity in the Synthesis of 4-fluoro-7-hydroxy-1-indanone
Welcome to the technical support center for the synthesis of 4-fluoro-7-hydroxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Poor regioselectivity during the intramolecular Friedel-Crafts cyclization is a common hurdle, leading to the formation of undesired isomers and complicating purification. This guide provides detailed troubleshooting advice, experimental protocols, and explores alternative synthetic strategies to enhance the yield of the desired 4-fluoro-7-hydroxy-1-indanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis of 4-fluoro-7-hydroxy-1-indanone is resulting in a mixture of regioisomers. What is the likely cause?
A1: The formation of a mixture of regioisomers, primarily the desired 4-fluoro-7-hydroxy-1-indanone and the undesired 6-fluoro-5-hydroxy-1-indanone, is a common issue stemming from the directing effects of the substituents on the aromatic ring during the intramolecular Friedel-Crafts cyclization of the precursor, typically a derivative of 3-(3-fluoro-4-hydroxyphenyl)propanoic acid.
The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the fluorine (-F) atom is a weakly deactivating ortho-, para-director. This creates two potential sites for electrophilic attack, leading to the formation of both isomers. The final ratio of these isomers is highly dependent on the reaction conditions.
Q2: How can I improve the regioselectivity of the Friedel-Crafts cyclization to favor the desired 4-fluoro-7-hydroxy-1-indanone?
A2: Several factors can be adjusted to influence the regioselectivity of the cyclization. The choice of catalyst, solvent, and temperature are all critical.
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Catalyst Selection: Strong Lewis acids like AlCl₃ are commonly used but can sometimes lead to poor selectivity. Polyphosphoric acid (PPA) is a widely used alternative, and its composition can significantly impact the outcome. It has been reported that the P₂O₅ content in PPA can switch the regioselectivity in the synthesis of other indanones.[1] Milder Lewis acids or Brønsted acids might also offer better control.
-
Solvent Effects: The choice of solvent can influence the reactivity of the catalyst and the stability of the intermediates, thereby affecting the isomer ratio. Solvents like nitromethane have been shown to improve selectivity in similar Friedel-Crafts reactions.
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Temperature Control: Friedel-Crafts acylations are often exothermic. Maintaining a low and controlled temperature can minimize side reactions and potentially improve selectivity.
Q3: I am having difficulty separating the desired 4-fluoro-7-hydroxy-1-indanone from its regioisomer. What purification strategies are recommended?
A3: The separation of closely related regioisomers can be challenging due to their similar physical properties.
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Column Chromatography: This is the most common method for separating such isomers. Careful selection of the stationary phase (e.g., silica gel with different pore sizes) and the mobile phase is crucial. A shallow gradient elution can improve resolution.
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Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective purification method. Experimenting with different solvent systems is recommended.
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Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) with a suitable chiral or achiral column can be employed, although this is a more expensive and less scalable option.
Q4: Are there alternative synthetic routes to 4-fluoro-7-hydroxy-1-indanone that offer better selectivity?
A4: Yes, exploring alternative synthetic strategies can be a viable solution to bypass the regioselectivity issues of the classical Friedel-Crafts approach.
-
Nazarov Cyclization: This reaction involves the acid-catalyzed cyclization of a divinyl ketone precursor. By carefully designing the precursor, it may be possible to achieve a more controlled cyclization.
-
Ring-Closing Metathesis (RCM): While a more complex approach, RCM of a suitably substituted diene precursor can offer excellent control over the formation of the five-membered ring.
-
Starting from Pre-functionalized Indanones: Synthesizing a related indanone that can be subsequently converted to the desired product is another strategy. For example, starting with an indanone that already has the correct substitution pattern and then introducing the fluoro and hydroxyl groups can be a more selective route.
Data Presentation: Impact of Reaction Conditions on Isomer Ratio
While specific quantitative data for the synthesis of 4-fluoro-7-hydroxy-1-indanone is not extensively published, the following table illustrates the expected influence of different catalysts on the regioselectivity of a similar intramolecular Friedel-Crafts acylation, based on general principles and related literature.
| Catalyst | Temperature (°C) | Solvent | Typical Product Ratio (Desired : Undesired) | Notes |
| AlCl₃ | 0 to RT | Dichloromethane | Low to Moderate | Can lead to complex mixtures and charring if not controlled. |
| Polyphosphoric Acid (PPA) | 80 - 100 | Neat | Variable | Selectivity may be tuned by adjusting the P₂O₅ content.[1] |
| Eaton's Reagent (P₂O₅ in MsOH) | 60 - 80 | Neat | Potentially Higher | Often a milder and more effective alternative to PPA. |
| Triflic Acid (TfOH) | 0 to RT | Dichloromethane | Potentially Higher | A very strong acid that can promote cyclization under milder conditions. |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
This protocol is a general procedure for the cyclization of a 3-(substituted-phenyl)propanoic acid, which is a common precursor for indanones.
1. Preparation of the Acyl Chloride (Optional but Recommended):
- To a solution of 3-(3-fluoro-4-methoxyphenyl)propanoic acid (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
- Stir the reaction mixture at room temperature for 2 hours.
- Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
2. Intramolecular Friedel-Crafts Cyclization:
- Heat polyphosphoric acid (PPA) to 80-90 °C in a round-bottom flask equipped with a mechanical stirrer.
- Slowly add the 3-(3-fluoro-4-methoxyphenyl)propanoic acid (or its acyl chloride) to the hot PPA with vigorous stirring.
- Maintain the reaction temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
- Extract the aqueous mixture with ethyl acetate (3 x).
- Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to separate the isomers.
3. Demethylation (if starting with a methoxy-substituted precursor):
- Dissolve the purified methoxy-indanone in anhydrous dichloromethane.
- Cool the solution to 0 °C and add a solution of boron tribromide (BBr₃) in DCM dropwise.
- Stir the reaction at room temperature for 12-16 hours.
- Carefully quench the reaction by adding methanol, followed by water.
- Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
- Purify the final product by recrystallization or column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for 4-fluoro-7-hydroxy-1-indanone.
Caption: Troubleshooting decision tree for poor selectivity.
References
Technical Support Center: Enhancing the Stability of 4-fluoro-7-hydroxy-1-indanone for Storage
Disclaimer: Specific stability data for 4-fluoro-7-hydroxy-1-indanone is not extensively available in public literature. The following guidance is based on the general chemical properties of phenolic ketones and related substituted indanones.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the storage stability of 4-fluoro-7-hydroxy-1-indanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and handling of 4-fluoro-7-hydroxy-1-indanone.
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., turning pink, brown, or black) | Oxidation of the phenolic hydroxyl group, potentially accelerated by exposure to air (oxygen), light, or trace metal impurities. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or storing in the dark. Ensure storage containers are clean and free of metal contaminants. |
| Decrease in purity over time, as determined by analytical methods (e.g., HPLC, NMR) | Chemical degradation. This could be due to factors such as temperature fluctuations, exposure to moisture, or inappropriate pH conditions if in solution. Phenolic compounds can be susceptible to degradation at higher temperatures.[1][2][3] | Store at controlled, cool temperatures (e.g., 2-8 °C or frozen at -20 °C). Protect from moisture by using desiccants or sealed containers. If in solution, buffer to a slightly acidic pH, as phenolic compounds are generally more stable under these conditions.[3] |
| Formation of insoluble particulates in solution | Polymerization or formation of degradation products with low solubility. This can be initiated by oxidation or other degradation pathways. | Filter the solution before use. Re-evaluate storage conditions, particularly exposure to oxygen and light. Consider using antioxidants in the solution if compatible with the intended application. |
| Inconsistent analytical results between different batches or over time | Non-uniform storage conditions or degradation of the analytical standard. | Ensure all batches are stored under identical, controlled conditions. Regularly check the purity of the analytical reference standard and store it under optimal conditions to prevent its degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-fluoro-7-hydroxy-1-indanone?
A1: Based on its structure as a phenolic ketone, the primary degradation factors are expected to be:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by light and the presence of metal ions.
-
Light: Photodegradation can occur, especially in the presence of UV light.[2] Aromatic ketones can also mediate photo-oxidative degradation of phenols.[4][5]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[1][2]
-
pH: In solution, the stability of phenolic compounds is often pH-dependent. Alkaline conditions can promote oxidation.[6][7]
Q2: What are the ideal storage conditions for solid 4-fluoro-7-hydroxy-1-indanone?
A2: To maximize stability, the solid compound should be stored:
-
In a tightly sealed container: To minimize exposure to air and moisture.
-
Under an inert atmosphere: Purging the container with nitrogen or argon is highly recommended.
-
In the dark: Use of amber glass vials or storage in a light-proof container is advised.
-
At low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
-
Away from incompatible materials: Store separately from strong oxidizing agents and bases.
Q3: How should I prepare and store solutions of 4-fluoro-7-hydroxy-1-indanone?
A3: For solutions, consider the following:
-
Solvent Choice: Use high-purity, degassed solvents.
-
pH Control: If possible, maintain a slightly acidic pH to improve the stability of the phenolic group.[3]
-
Inert Atmosphere: Prepare and store solutions under an inert gas.
-
Storage: Store solutions at low temperatures and protected from light.
-
Use Freshly Prepared Solutions: For critical applications, it is best to use freshly prepared solutions to avoid complications from potential degradation products.
Q4: Are there any visual indicators of degradation?
A4: Yes, a change in color from a white or off-white solid to yellow, pink, brown, or black is a common indicator of oxidation and degradation. For solutions, the appearance of a new color or the formation of a precipitate can also signify degradation.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for assessing the purity and detecting degradation products due to its sensitivity and resolving power. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to identify structural changes and Mass Spectrometry (MS) to identify degradation products.
Quantitative Data on the Stability of Analogous Phenolic Compounds
Due to the lack of specific stability data for 4-fluoro-7-hydroxy-1-indanone, the following table summarizes the stability of other phenolic compounds under various storage conditions to provide a general understanding.
| Compound | Storage Condition | Time | Degradation/Loss | Reference |
| Total Phenolic Content (Nutraceutical Mixture) | 23 °C with sunlight | Not specified | 53% decrease | [4][6][8] |
| Total Phenolic Content (Nutraceutical Mixture) | 40 °C | Not specified | Significant decrease | [4][6][8] |
| Total Phenolic Content (Nutraceutical Mixture) | 23 °C without sunlight | Not specified | Most stable condition | [4][6] |
| Catechin (Grape Stem Extract) | 2-8 °C and 25 °C, with and without light | 2 months | Complete disappearance | [1] |
| Gallic Acid (Grape Stem Extract) | 2-8 °C and 25 °C, with and without light | Not specified | Not affected | [1] |
| Caffeic Acid | High pH | Not specified | Unstable | [6] |
| Ferulic Acid | High pH | Not specified | Resisted major degradation | [6] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.[9]
Objective: To assess the intrinsic stability of 4-fluoro-7-hydroxy-1-indanone under various stress conditions.
Materials:
-
4-fluoro-7-hydroxy-1-indanone
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 4-fluoro-7-hydroxy-1-indanone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 8 hours).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 7 days).
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
A control sample (unstressed) should be analyzed at the same time.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify any significant degradation products.
-
Visualizations
Caption: Potential oxidative degradation pathway for a phenolic ketone.
Caption: General workflow for a chemical stability study.
Caption: Decision tree for troubleshooting compound instability.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements | MDPI [mdpi.com]
- 3. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Indanones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Indanones represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine atoms can significantly alter the physicochemical and biological properties of these molecules, offering a powerful tool for lead optimization.[3][4] This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated indanones to aid researchers in selecting the optimal building blocks for their synthetic and drug discovery endeavors.
Chemical Reactivity and Synthesis
The primary distinction in chemical reactivity arises from the strong electron-withdrawing nature of fluorine. When incorporated into the indanone ring, fluorine enhances the electrophilicity of the carbonyl carbon.[5] This can lead to increased reaction rates and yields in key synthetic transformations like nucleophilic additions and condensations.[5]
Several methods are employed for the synthesis of the indanone core, including intramolecular Friedel-Crafts acylation and Nazarov cyclizations.[6][7] Fluorinated indanones are often prepared through similar routes or by direct fluorination of an indanone precursor using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).[8][9]
Table 1: Comparison of Synthetic Yields for Indanone Derivatives
| Compound Class | Reaction Type | Product Example | Yield (%) | Reference |
| Fluorinated | Electrophilic Fluorination | 2-Fluoro-1,3-indanedione | 60% | [8] |
| Fluorinated | Electrophilic Fluorination | [Δ1,2'-Biindan]-2-fluoro-1',3,3'-trione | 85% | [8][10] |
| Fluorinated | Claisen Condensation | 1-Trifluoroacetyl-2-indanone | 52% | [8] |
| Non-Fluorinated | Friedel-Crafts Acylation | 1-Indanone (from acid chloride) | 90% | [9] |
| Non-Fluorinated | Photochemical Cyclization | 1-Indanone derivative | 94% | [9][11] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Fluoro-1,3-indanedione via Electrophilic Fluorination [8]
-
Preparation: In a round-bottom flask, dissolve 1,3-indanedione in an appropriate anhydrous solvent (e.g., CH₂Cl₂).
-
Fluorination: Add an electrophilic fluorinating agent, such as Selectfluor™, to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the mixture with water. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure. Purify the crude product by radial chromatography to yield the fluorinated ketone.
Physicochemical and Spectroscopic Properties
The incorporation of fluorine significantly impacts a molecule's physicochemical profile. Generally, fluorination increases metabolic stability by replacing hydrogen atoms at sites susceptible to oxidative metabolism with a stronger C-F bond.[4][12] It also modulates lipophilicity and bioavailability, which are critical parameters in drug design.[3][12]
Spectroscopic analysis provides clear evidence of fluorination. In ¹⁹F NMR, the presence of fluorine atoms gives rise to characteristic signals.[8][13] In ¹H and ¹³C NMR, C-F and H-F coupling constants provide valuable structural information.[8][14]
Table 2: Representative Spectroscopic Data for a Fluorinated vs. Non-Fluorinated Indanone
| Compound | Spectroscopy | Key Chemical Shifts (δ) / Signals | Reference |
| 2-Fluoro-1,3-indanedione | ¹H NMR (CDCl₃) | 5.4 (d, ¹JH-F = 51.0 Hz, 1H) | [8] |
| ¹³C NMR (CDCl₃) | 90.1 (d, ¹JC-F = 211.2 Hz, CF) | [8] | |
| ¹⁹F NMR (CDCl₃) | -207.3 (d, ¹JF-H = 51.1 Hz, 1F) | [8] | |
| 1-Indanone | ¹H NMR (CDCl₃) | ~2.7 (t, 2H, -CH₂-), ~3.1 (t, 2H, -CH₂CO-), ~7.2-7.6 (m, 4H, Ar-H) | [15] |
| ¹³C NMR (CDCl₃) | ~26.0 (-CH₂-), ~36.4 (-CH₂CO-), ~123-155 (Ar-C), ~207.0 (C=O) | [15] |
Experimental Protocols
Protocol 2: General Procedure for NMR Spectroscopic Analysis [15]
-
Sample Preparation: Dissolve 5-10 mg of the purified indanone sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used.
-
Data Acquisition: Acquire spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR: Use a standard single-pulse experiment.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain signal information.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.
Biological Activity
Indanone derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[7][16] Fluorination can enhance these activities. For instance, a fluorinated benzylidene indanone derivative has shown potent antiproliferative and antiangiogenic properties, acting as a microtubule destabilizer and inducing G2/M phase arrest in cancer cells.[17][18]
Table 3: Comparative Biological Efficacy of a Fluorinated Indanone Derivative
| Parameter | Fluorinated Benzylidene Indanone Derivative | 5-Fluorouracil (5-FU) | Reference |
| Target Cell Line | MCF-7 (Human Breast Cancer) | Various | [17] |
| Mechanism of Action | Microtubule destabilizer; Down-regulates VEGF and HIF-α | Antimetabolite (inhibits thymidylate synthase) | [17][18] |
| In Vitro Effect | Induces G2/M phase cell cycle arrest | Not specified in study | [17][18] |
| In Vivo Efficacy | 48.2% tumor volume reduction (mammary carcinoma model) | Varies by model and dose | [17][18] |
| Toxicity | Well-tolerated and safe up to 1000 mg/kg (acute oral toxicity in mice) | Dose-dependent toxicity | [17][18] |
Experimental Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) [17]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test indanone compound (fluorinated or non-fluorinated) dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion
The decision to use a fluorinated versus a non-fluorinated indanone scaffold depends heavily on the specific goals of a research program.
-
Non-fluorinated indanones serve as excellent foundational structures and are often more readily available and cost-effective starting materials.[9][19]
-
Fluorinated indanones offer distinct advantages for lead optimization. The strategic incorporation of fluorine can enhance chemical reactivity, improve metabolic stability, and increase biological potency.[5][12] As demonstrated by derivatives, fluorination can unlock potent anticancer and anti-inflammatory activities not always present in their non-fluorinated counterparts.[17][18]
Ultimately, while non-fluorinated indanones provide a versatile entry point, fluorinated analogs are an indispensable tool for fine-tuning molecular properties to develop next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 12. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination [mdpi.com]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validating the Structure of 4-fluoro-7-hydroxy-1-indanone: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of various analytical techniques for validating the structure of 4-fluoro-7-hydroxy-1-indanone, with a special focus on the application of 19F Nuclear Magnetic Resonance (NMR) spectroscopy.
The precise characterization of molecular structure is paramount to understanding a compound's chemical properties, reactivity, and biological activity. In the context of drug discovery and development, even minor structural ambiguities can lead to significant downstream challenges. This guide presents a performance comparison of 19F NMR with other common analytical methods—Proton (¹H) NMR, Carbon-13 (¹³C) NMR, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography—for the structural elucidation of 4-fluoro-7-hydroxy-1-indanone.
Data at a Glance: A Comparative Summary
To facilitate a clear comparison, the expected and experimental data for 4-fluoro-7-hydroxy-1-indanone and its non-fluorinated analog, 4-hydroxy-1-indanone, are summarized in the tables below. Due to the lack of publicly available experimental spectra for 4-fluoro-7-hydroxy-1-indanone, the 19F NMR data is predicted, and the remaining data is based on its close structural analog.
Table 1: Comparison of Key Spectroscopic and Spectrometric Data
| Technique | Parameter | 4-fluoro-7-hydroxy-1-indanone (Predicted/Analog Data) | 4-hydroxy-1-indanone (Experimental Data) |
| 19F NMR | Chemical Shift (δ) | ~ -115 to -135 ppm | Not Applicable |
| ¹H NMR | Chemical Shifts (δ) | Aromatic: ~6.8-7.5 ppm, Aliphatic: ~2.7-3.1 ppm | Aromatic: 6.80-7.41 ppm, Aliphatic: 2.69-3.06 ppm |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl: >200 ppm, Aromatic: 115-160 ppm, Aliphatic: 25-40 ppm | Carbonyl: 205.8 ppm, Aromatic: 116.4, 118.9, 130.3, 137.3, 155.6, 156.0 ppm, Aliphatic: 25.8, 36.3 ppm |
| Mass Spec. | Molecular Ion (m/z) | [M+H]⁺: 167.0508 | [M+H]⁺: 149.0597 |
| X-ray | Unit Cell Dimensions | Requires experimental crystal structure determination | a=10.3Å, b=5.9Å, c=11.9Å, β=109.4° (for a similar derivative) |
In-Depth Analysis: The Role of Each Technique
19F NMR: A Direct Probe of Fluorine Incorporation
19F NMR spectroscopy is a highly sensitive and powerful tool for the analysis of fluorinated compounds. Given that fluorine has a natural abundance of 100% and a spin of 1/2, it provides sharp, well-resolved signals over a wide chemical shift range, minimizing the chances of signal overlap.
For 4-fluoro-7-hydroxy-1-indanone, the 19F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The predicted chemical shift, in the range of -115 to -135 ppm, is characteristic of a fluorine atom attached to an aromatic system. The precise chemical shift and any observed coupling with neighboring protons (¹H-¹⁹F coupling) would provide definitive evidence of the fluorine's presence and its specific location on the indanone scaffold.
¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework
¹H and ¹³C NMR are fundamental techniques for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 4-fluoro-7-hydroxy-1-indanone, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the two methylene groups of the five-membered ring. The coupling patterns of the aromatic protons would be particularly informative in confirming the substitution pattern on the benzene ring.
-
¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum of 4-fluoro-7-hydroxy-1-indanone is expected to show a characteristic downfield signal for the carbonyl carbon, several signals in the aromatic region, and two signals in the aliphatic region for the methylene carbons. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, providing further confirmation of the structure.
Mass Spectrometry: Determining the Molecular Weight and Formula
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For 4-fluoro-7-hydroxy-1-indanone (C₉H₇FO₂), the expected exact mass of the protonated molecule ([M+H]⁺) is 167.0508. Observation of this ion at a high mass accuracy would strongly support the proposed structure.
Single Crystal X-ray Crystallography: The Definitive Structure
Single crystal X-ray crystallography provides an unambiguous, three-dimensional model of a molecule's structure in the solid state. By diffracting X-rays off a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined. While it is the most definitive method for structural determination, it is contingent on the ability to grow high-quality single crystals, which can be a challenging and time-consuming process.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
19F NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of 4-fluoro-7-hydroxy-1-indanone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; filter if any particulate matter is present.
Instrumental Parameters (Typical for a 400 MHz Spectrometer):
-
Nucleus: 19F
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient.
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to locate the 19F signal, centered around a predicted value (e.g., -120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Referencing: An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal reference can be used.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
Instrumental Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Proton Decoupling: Typically performed to simplify the spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
Instrumental Method (Typical for ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Quadrupole-Time of Flight (QTOF).
-
Mass Range: m/z 50-1000.
-
Calibration: The instrument should be calibrated with a known standard immediately prior to analysis to ensure high mass accuracy.
Single Crystal X-ray Crystallography
Crystal Growth:
-
Grow single crystals of 4-fluoro-7-hydroxy-1-indanone by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.
Data Collection and Structure Solution:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for structural validation and the logical relationships between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of 4-fluoro-7-hydroxy-1-indanone.
Caption: Logical relationships between different analytical techniques for structural elucidation.
A Comparative Guide to Cytotoxicity Assays for 4-fluoro-7-hydroxy-1-indanone Derivatives
For researchers and drug development professionals investigating the cytotoxic potential of novel compounds like 4-fluoro-7-hydroxy-1-indanone derivatives, selecting the appropriate assay is a critical first step. This guide provides a detailed comparison of common cytotoxicity assays, complete with experimental protocols and supporting data considerations. The objective is to offer a clear, data-driven framework for evaluating the in vitro toxicity of this class of molecules.
Comparison of Common Cytotoxicity Assays
The choice of a cytotoxicity assay depends on various factors, including the compound's mechanism of action, the cell type, and the desired endpoint. The following table summarizes and compares three widely used methods: the MTT, SRB, and LDH assays.
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[1][2] | - Well-established and widely used.- Inexpensive.- Sensitive for assessing cell viability and proliferation.[1][2] | - Can be affected by the metabolic state of the cells and compounds that interfere with mitochondrial respiration.- Requires a solubilization step for the formazan crystals.[1][3]- Can overestimate the effectiveness of drugs that alter cell metabolism but not cell viability.[4][5] | - High-throughput screening of compounds for cytotoxic or anti-proliferative effects. |
| SRB (Sulphorhodamine B) | A colorimetric assay that measures total cellular protein content.[6][7] SRB, an aminoxanthene dye, binds to basic amino acid residues of cellular proteins under acidic conditions.[8][9] | - Independent of cellular metabolic activity, reducing compound interference.[8]- Stable endpoint; the stained plates can be stored.[8]- Good linearity and signal-to-noise ratio.[10] | - Requires cell fixation, which can sometimes lead to cell detachment and loss.- Less sensitive than some metabolic assays for detecting early cytotoxic events. | - Screening for cytotoxicity and cell proliferation, particularly for adherent cell lines.[6][7][8] |
| LDH (Lactate Dehydrogenase) | Measures the activity of lactate dehydrogenase, a cytosolic enzyme released into the culture medium upon cell membrane damage or lysis.[11][12] | - Directly measures cell death by assessing membrane integrity.- Non-destructive to the remaining viable cells, allowing for further assays.- Suitable for detecting late-stage apoptosis or necrosis.[13] | - May not detect early apoptotic events where the cell membrane is still intact.- Can underestimate cytotoxicity in cases of significant cell growth inhibition if not properly controlled.[4][5] | - Assessing compound-induced cytotoxicity, particularly membrane-damaging effects. |
Experimental Protocols
Below are detailed, step-by-step protocols for the MTT, SRB, and LDH cytotoxicity assays, optimized for a 96-well plate format.
MTT Assay Protocol
This protocol is adapted for assessing the cytotoxicity of small molecules like 4-fluoro-7-hydroxy-1-indanone derivatives.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well microplate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[14]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]
-
Compound Treatment: The following day, treat the cells with various concentrations of the 4-fluoro-7-hydroxy-1-indanone derivatives. Include a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[2]
-
Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.[1]
SRB Assay Protocol
This protocol is suitable for screening the cytotoxicity of compounds on adherent cells.
Materials:
-
Adherent cell lines
-
96-well plate
-
Appropriate culture medium
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Washing solution (1% vol/vol acetic acid)
-
Solubilization solution (10 mM Tris base solution)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the 4-fluoro-7-hydroxy-1-indanone derivatives as described in the MTT protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (without removing the culture medium) and incubate for 1 hour at 4°C.[9]
-
Washing: Remove the supernatant and wash the plates five times with 1% acetic acid to remove excess dye.[9] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[8]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[6][7]
LDH Assay Protocol
This protocol measures cytotoxicity by quantifying LDH release from damaged cells.
Materials:
-
Cell lines
-
96-well plate
-
Culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (e.g., 2% Triton X-100)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the 4-fluoro-7-hydroxy-1-indanone derivatives as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).[4]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[11]
-
Reagent Addition: Add the LDH assay reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
Data Presentation
While specific experimental data for 4-fluoro-7-hydroxy-1-indanone derivatives is not publicly available, the following table illustrates how results from such studies would be presented. The primary endpoint for cytotoxicity assays is often the IC50 value, which is the concentration of a compound that inhibits 50% of cell growth or viability.
| Cell Line | Compound | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 4-fluoro-7-hydroxy-1-indanone Derivative 1 | MTT | 48 | Hypothetical Value |
| A549 (Lung Cancer) | 4-fluoro-7-hydroxy-1-indanone Derivative 1 | MTT | 48 | Hypothetical Value |
| HT-29 (Colon Cancer) | 4-fluoro-7-hydroxy-1-indanone Derivative 1 | SRB | 72 | Hypothetical Value |
| HepG2 (Liver Cancer) | 4-fluoro-7-hydroxy-1-indanone Derivative 1 | LDH | 24 | Hypothetical Value |
Note: The IC50 values are placeholders and would be determined experimentally.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating experimental processes and biological mechanisms.
Caption: General workflow for in vitro cytotoxicity testing.
While the precise signaling pathway activated by 4-fluoro-7-hydroxy-1-indanone derivatives requires experimental validation, many cytotoxic agents induce apoptosis. The following diagram illustrates a simplified, generic apoptotic signaling pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. zellx.de [zellx.de]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Novel Indanone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory activity of several novel indanone compounds against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and celecoxib. The data presented is compiled from preclinical studies and aims to offer objective insights into the therapeutic potential of these emerging compounds.
In Vitro Anti-inflammatory Activity
The following tables summarize the in vitro efficacy of novel indanone derivatives in inhibiting key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Test Conditions |
| Novel Indanones | |||
| Compound C5 | BV2 | Data not available as IC50; significant reduction at ≤50 µM[1] | LPS-stimulated |
| Sesquistilbene Indanone Analogue 11k | RAW264.7 | Potent inhibition (IC50 not specified)[2] | LPS-stimulated |
| Benchmark Drugs | |||
| Indomethacin | RAW264.7 | ~15 µM | LPS-stimulated |
| Celecoxib | - | Data not available | - |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages
| Compound | Cell Line | TNF-α Inhibition | IL-6 Inhibition | Test Conditions |
| Novel Indanones | ||||
| Compound C5 | BV2 | Significant reduction at ≤50 µM[1] | Significant reduction at ≤50 µM[1] | LPS-stimulated |
| 2-benzylidene-1-indanone 4d | RAW 264.7 | 83.73% at 10 µM[3] | 69.28% at 10 µM[3] | LPS-stimulated |
| 2-benzylidene-1-indanone 8f | Murine primary macrophages | Dose-dependent inhibition[3][4] | Dose-dependent inhibition[3][4] | LPS-stimulated (0.5 µg/mL) |
| Indanone Derivatives 6a & 6o | - | Potent activity[5] | Potent activity[5] | Cellular models |
| IPX-18 | Human Whole Blood | IC50: 298.8 nM | - | - |
| IPX-18 | PBMCs | IC50: 96.29 nM | - | - |
| Benchmark Drugs | ||||
| Indomethacin | - | Data not available | Data not available | - |
| Celecoxib | - | Data not available | Data not available | - |
Table 3: In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity
| Compound | IC50 (µM) |
| Novel Indanones | |
| Sesquistilbene Indanone Analogue 11k | Significantly suppresses COX-2 expression[2] |
| Benchmark Drugs | |
| Indomethacin | ~0.6 µM |
| Celecoxib | ~0.04 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Lipopolysaccharide (LPS)-Stimulated Nitric Oxide (NO) Production Assay in Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cell lines (e.g., RAW264.7 or BV2) stimulated with LPS.
-
Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a specific density.
-
After adherence, the cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
LPS (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response, and the plates are incubated for a further 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.
-
Measurement of TNF-α and IL-6 Release from Macrophages
This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 released by macrophages following stimulation with LPS.
-
Cell Culture and Stimulation: Similar to the NO production assay, macrophage cells are cultured and stimulated with LPS in the presence or absence of the test compounds.
-
ELISA Procedure:
-
After the incubation period, the cell culture supernatants are collected.
-
Commercial ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.
-
This typically involves the coating of a 96-well plate with a capture antibody, followed by the addition of the cell supernatants, a detection antibody, a substrate, and a stop solution.
-
The absorbance is measured at a specific wavelength, and the concentration of the cytokines is determined from a standard curve.
-
The percentage of inhibition is calculated, and IC50 values are determined.
-
In Vitro COX-2 Inhibitory Activity Assay
This assay measures the ability of a compound to directly inhibit the activity of the COX-2 enzyme, a key target for many anti-inflammatory drugs.
-
Assay Principle: The assay typically uses a purified recombinant COX-2 enzyme and measures the production of prostaglandin E2 (PGE2) from the substrate, arachidonic acid.
-
Procedure:
-
The test compound is incubated with the COX-2 enzyme in a suitable buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped after a specific time, and the amount of PGE2 produced is quantified using a specific detection method, often an ELISA or a colorimetric/fluorometric assay.
-
The percentage of COX-2 inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a vehicle control. IC50 values are then determined.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these novel indanone compounds are mediated through the modulation of key intracellular signaling pathways.
Caption: General signaling pathway for indanone anti-inflammatory activity.
Caption: Workflow for in vitro anti-inflammatory activity validation.
Caption: Logical relationship of indanone compound action.
References
- 1. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of 4-fluoro-7-hydroxy-1-indanone with other kinase inhibitors
Unveiling the Kinase Inhibition Profile of Novel Compounds: A Comparative Framework
In the landscape of drug discovery, particularly in oncology and immunology, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of modern therapeutic strategies. This guide provides a comparative framework for evaluating the efficacy of novel kinase inhibitors, using the hypothetical analysis of a fictional indanone derivative, "Compound X" (structurally analogous to 4-fluoro-7-hydroxy-1-indanone), against a panel of established kinase inhibitors.
While 4-fluoro-7-hydroxy-1-indanone is a known chemical intermediate in organic synthesis, particularly for compounds targeting the central nervous system, its specific activity as a kinase inhibitor is not documented in publicly available literature.[1][2][3] Therefore, this guide will utilize a hypothetical dataset to illustrate the experimental workflow and data interpretation central to the characterization of a new kinase inhibitor.
Comparative Efficacy of Compound X
To assess the inhibitory potential of a novel compound, its activity is typically measured against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value denotes a higher potency.
In our hypothetical study, "Compound X" was tested against a selection of kinases and its performance was compared to Staurosporine, a well-known, non-selective kinase inhibitor often used as a positive control.
| Kinase Target | "Compound X" IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
Table 1: Hypothetical Inhibitory Activity of "Compound X" against a Panel of Kinases. The IC50 values for "Compound X" and the non-selective inhibitor Staurosporine are presented. These values are for illustrative purposes only and are not based on experimental data for 4-fluoro-7-hydroxy-1-indanone.
Based on this hypothetical data, "Compound X" demonstrates potent inhibitory activity against Kinase D and Kinase A, with IC50 values in the low nanomolar range. Its activity against Kinase B and Kinase E is moderate, while it shows no significant inhibition of Kinase C at concentrations up to 10,000 nM. This profile suggests that "Compound X" may be a selective inhibitor, a desirable characteristic that can lead to fewer off-target effects in therapeutic applications.
Experimental Protocols
The determination of kinase inhibitor efficacy relies on robust and reproducible experimental assays. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[4][5] The choice of assay depends on factors such as the specific kinase, the availability of reagents, and the desired throughput.[6]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. The decrease in ATP is detected as an increase in a luminescent signal.
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., "Compound X") and control inhibitor (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and control inhibitors in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted inhibitors or DMSO (as a vehicle control) to each well.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescence-based assay kit according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Visualizing Kinase Inhibition and Experimental Design
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language to depict a generic signaling pathway and the kinase assay workflow.
References
- 1. 4-fluoro-7-hydroxy-1-indanone | 136191-16-7 [chemicalbook.com]
- 2. 4-fluoro-7-hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. 4-FLUORO-7-HYDROXY-1-INDANONE [myskinrecipes.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Synthesized Indanone Analogues: A Cross-Validation of Biological Activities
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Indanone Derivatives
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of synthesized indanone analogues, cross-validating their biological activities across anticancer, anti-inflammatory, and antimicrobial domains. The information is compiled from recent studies to offer a comprehensive resource for researchers in drug discovery and development.
Quantitative Data Summary
The following tables summarize the biological activities of various indanone analogues as reported in the literature. This data facilitates a direct comparison of the potency of different derivatives.
Anticancer Activity of Indanone Analogues
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Gallic acid based indanone derivative (1) | Ehrlich Ascites Carcinoma (in vivo) | 50 mg/kg b.wt. (54.3% tumor growth inhibition) | [3] |
| 2-benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [4] |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 | 0.44 | [5] |
| ITH-6 | COLO 205 | 0.98 | [5] |
| ITH-6 | KM 12 | 0.41 | [5] |
| Spiroisoxazoline derivative (9f) | MCF-7 | 0.03 | [6] |
Anti-inflammatory Activity of Indanone Analogues
| Compound/Derivative | Assay | Inhibition | Reference |
| Isoxazole fused 1-indanones (64k, 64j, 64f, 64g, 64i) | Carrageenan-induced paw edema | Stronger than indomethacin | [4][7] |
| 2-benzylidene-1-indanone (4d) | LPS-induced TNF-α expression (RAW 264.7) | 83.73% | [8] |
| 2-benzylidene-1-indanone (4d) | LPS-induced IL-6 expression (RAW 264.7) | 69.28% | [8] |
| Sesquistilbene indanone analogue (11k) | NO production in LPS-stimulated RAW264.7 cells | Potent inhibition | [9] |
| Indanone derivative (C5) | NO, TNF-α, IL-1β release in BV2 cells | Significant reduction | [10] |
Antimicrobial Activity of Indanone Analogues
| Compound/Derivative | Microorganism | Activity | Reference |
| Isoxazole fused 1-indanones (64k, 64l) | Escherichia coli, Bacillus subtilis | Highest antibacterial activity | [4][7] |
| Isoxazole fused 1-indanones (64h, 64j) | Aspergillus niger, Penicillium notatum | Most potent antifungal activity | [4][7] |
| Aurone and indanone derivatives (A5, D2) | C. albicans, E. coli, S. aureus | MIC = 15.625 µM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of indanone analogues.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indanone analogues and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity: In Vitro Inhibition of Pro-inflammatory Cytokines
This protocol assesses the ability of compounds to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.[8][12]
-
Cell Culture: Culture murine primary macrophages (MPMs) or a macrophage cell line (e.g., RAW 264.7).
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds for 30 minutes.
-
LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release compared to the LPS-stimulated control.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the indanone analogues in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: Anticancer mechanisms of indanone analogues.
Caption: Anti-inflammatory mechanism of indanone analogues.
Caption: Experimental workflow for cross-validation.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents PMID: 26922229 | MCE [medchemexpress.cn]
- 10. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 12. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Testing of 4-Fluoro-7-Hydroxy-1-Indanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in-vitro testing methods for evaluating the biological activities of 4-fluoro-7-hydroxy-1-indanone derivatives. This class of compounds holds significant promise in medicinal chemistry, with potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. This document details experimental protocols for key assays, presents comparative data for various indanone derivatives, and visualizes relevant biological pathways and workflows to facilitate further research and development.
Data Presentation: Comparative Efficacy of Indanone Derivatives
The following tables summarize the in-vitro biological activities of various indanone derivatives from published studies. While specific data for 4-fluoro-7-hydroxy-1-indanone derivatives are limited in the public domain, the provided data for structurally related fluorinated and hydroxylated indanones offer valuable insights into their potential efficacy and structure-activity relationships.
Table 1: Anti-Cancer Activity of Indanone Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Fluorinated Benzylidene Indanone | Compound 1 | MCF-7 (Breast) | Tubulin Polymerization Inhibition | - | [1] |
| Thiazolyl Hydrazone of 1-Indanone | ITH-6 | HT-29 (Colon) | Cytotoxicity | 0.44 | [2][3][4] |
| Thiazolyl Hydrazone of 1-Indanone | ITH-6 | COLO 205 (Colon) | Cytotoxicity | 0.98 | [2][3][4] |
| Thiazolyl Hydrazone of 1-Indanone | ITH-6 | KM 12 (Colon) | Cytotoxicity | 0.41 | [2][3][4] |
| 2-Benzylidene-1-indanone | Not specified | MCF-7 (Breast) | Cytotoxicity | 0.01 - 0.88 | [5] |
| 2-Benzylidene-1-indanone | Not specified | HCT (Colon) | Cytotoxicity | 0.01 - 0.88 | [5] |
| 2-Benzylidene-1-indanone | Not specified | THP-1 (Leukemia) | Cytotoxicity | 0.01 - 0.88 | [5] |
| 2-Benzylidene-1-indanone | Not specified | A549 (Lung) | Cytotoxicity | 0.01 - 0.88 | [5] |
Table 2: Enzyme Inhibition Activity of Indanone Derivatives
| Compound Class | Target Enzyme | Derivative Example | Inhibition | IC50 | Reference |
| Indanone Derivative | Acetylcholinesterase (AChE) | Compound 9 | Potent | 14.8 nM | [6][7] |
| Indanone Derivative | Acetylcholinesterase (AChE) | Compound 14 | Potent | 18.6 nM | [6][7] |
| 5-Fluoro-1-Indanone Derivative | Monoamine Oxidase B (MAO-B) | C6-substituted indanones | Potent and Selective | Low nanomolar | [8] |
| 5-Fluoro-1-Indanone Derivative | Monoamine Oxidase B (MAO-B) | C5-substituted indanones | Weaker | - | [8] |
Table 3: Anti-Inflammatory Activity of 2-Benzylidene-1-Indanone Derivatives
| Derivative | Target | % Inhibition (at 10 µM) | Reference |
| 4d | TNF-α | 83.73% | [9] |
| 4d | IL-6 | 69.28% | [9] |
| 4c | IL-6 | 69.28% | [9] |
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below to guide the evaluation of novel 4-fluoro-7-hydroxy-1-indanone derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[10]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (4-fluoro-7-hydroxy-1-indanone derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[10]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.[11][12][13]
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells from treated and control cultures.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[11]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[11]
-
Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analyze the stained cells by flow cytometry within one hour.[11] Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[12]
-
Cell Cycle Analysis
This method determines the effect of the compounds on the cell cycle distribution of cancer cells using flow cytometry.[11][14][15]
-
Materials:
-
Treated and control cancer cells
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated and control cells.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at 4°C for at least 2 hours.[11]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[11]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
-
Enzyme Inhibition Assay (Acetylcholinesterase - AChE)
This assay, based on the Ellman method, measures the inhibition of AChE activity, which is relevant for Alzheimer's disease research.[8]
-
Materials:
-
AChE enzyme solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Add phosphate buffer, test compound solution at various concentrations, and AChE enzyme solution to the wells of a 96-well plate.
-
Incubate the plate at 25°C for 10 minutes.[8]
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals. The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the control.[8]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the in-vitro testing of 4-fluoro-7-hydroxy-1-indanone derivatives.
References
- 1. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 3. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
A Comparative Spectroscopic Guide to 4-fluoro-7-hydroxy-1-indanone and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 4-fluoro-7-hydroxy-1-indanone and its positional isomers. Due to the limited availability of direct experimental spectra for these specific compounds in public-access databases, this guide utilizes data from closely related analogs and predictive principles of spectroscopic analysis to offer a valuable comparative framework. The information herein is intended to aid in the characterization and differentiation of these isomeric structures.
Spectroscopic Data Comparison
The following tables summarize the anticipated and observed spectroscopic data for 4-fluoro-7-hydroxy-1-indanone and its isomers. It is important to note that the data for 4-fluoro-7-hydroxy-1-indanone and its direct isomers are predicted based on established principles, while the data for related compounds are derived from available literature.
Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 (ppm) | H-3 (ppm) | Aromatic Protons (ppm) | -OH (ppm) |
| 4-fluoro-7-hydroxy-1-indanone | ~2.7 | ~3.1 | 6.8 - 7.5 (doublet and doublet of doublets) | 5.0 - 6.0 |
| 7-fluoro-4-hydroxy-1-indanone | ~2.7 | ~3.1 | 6.7 - 7.6 (multiplets) | 5.0 - 6.0 |
| 6-fluoro-1-indanone [1] | 2.72 (t) | 3.12 (t) | 7.30 (td), 7.39 (ddd), 7.45 (ddd) | N/A |
| 7-fluoro-1-indanone | 2.67-2.80 (m) | 3.2 (t) | 7.0 (t), 7.3 (d), 7.6 (m) | N/A |
| 4-hydroxy-1-indanone | 2.6-2.7 (m) | 2.9-3.0 (m) | 6.8-7.4 (m) | ~5.3 |
| 7-hydroxy-1-indanone [2] | 2.6-2.7 (m) | 2.9-3.0 (m) | 6.8-7.2 (m) | ~5.4 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic C-F | Aromatic C-OH | Other Aromatic C | Aliphatic C |
| 4-fluoro-7-hydroxy-1-indanone | ~205 | ~160 (d, ¹JCF ≈ 245 Hz) | ~155 | 115 - 140 | ~25, ~36 |
| 7-fluoro-4-hydroxy-1-indanone | ~205 | ~162 (d, ¹JCF ≈ 250 Hz) | ~154 | 110 - 145 | ~25, ~36 |
| 5-fluoro-1-indanone | ~204 | ~165 (d, ¹JCF ≈ 250 Hz) | N/A | 110 - 150 | ~26, ~36 |
| 4-hydroxy-1-indanone [3] | ~207 | N/A | ~155 | 115 - 145 | ~25, ~36 |
| 7-hydroxy-1-indanone | ~207 | N/A | ~156 | 115 - 140 | ~25, ~36 |
Table 3: Predicted IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | Aromatic C=C Stretch | C-F Stretch |
| 4-fluoro-7-hydroxy-1-indanone | 3200-3600 (broad) | ~1690 | ~1600, ~1480 | ~1250 |
| 7-fluoro-4-hydroxy-1-indanone | 3200-3600 (broad) | ~1695 | ~1610, ~1490 | ~1260 |
| 5-fluoro-1-indanone [4] | N/A | ~1710 - 1730 | ~1600, ~1480 | ~1250 |
| 4-hydroxy-1-indanone [3] | 3200-3500 (broad) | ~1680 | ~1590, ~1470 | N/A |
| 7-hydroxy-1-indanone [2] | 3100-3400 (broad) | ~1685 | ~1595, ~1460 | N/A |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-CO]⁺ | Other Key Fragments |
| 4-fluoro-7-hydroxy-1-indanone | 166 | 138 | Fragments from loss of H₂O, F, and subsequent rearrangements |
| 7-fluoro-4-hydroxy-1-indanone | 166 | 138 | Fragments from loss of H₂O, F, and subsequent rearrangements |
| 5-fluoro-1-indanone [4] | 150 | 122 | 149 ([M-H]⁺) |
| 4-hydroxy-1-indanone [3] | 148 | 120 | Fragments from loss of H₂O and subsequent rearrangements |
| 7-hydroxy-1-indanone [2] | 148 | 120 | 147 ([M-H]⁺) |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid indanone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR Acquisition: For fluorinated compounds, acquire the fluorine-19 NMR spectrum. This technique is highly sensitive and provides a wide chemical shift range, making it excellent for differentiating fluorine environments in isomers.[5][6][7]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The typical scanning range is 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the indanone isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume of the solution into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualized Workflows
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of indanone isomers.
Potential Role of Indanone Derivatives in Neurodegenerative Disease Pathways
Indanone derivatives have been investigated for their potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease.[8][9] Their mechanism of action can involve the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO).
Caption: Potential mechanism of action for indanone derivatives in neurotransmission.
References
- 1. echemi.com [echemi.com]
- 2. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-1-indanone | C9H8O2 | CID 590547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. biophysics.org [biophysics.org]
- 8. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 4-fluoro-7-hydroxy-1-indanone against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 4-fluoro-7-hydroxy-1-indanone, a valuable building block in medicinal chemistry. We will delve into established methodologies, presenting experimental data, detailed protocols, and visual workflows to facilitate an objective assessment.
Introduction
4-Fluoro-7-hydroxy-1-indanone is a substituted indanone derivative incorporating both fluorine and hydroxyl functional groups. These features make it an attractive starting material for the synthesis of a variety of biologically active molecules. The selection of an optimal synthetic route is crucial for maximizing yield, ensuring purity, and maintaining cost-effectiveness in research and development as well as in larger-scale production. This guide benchmarks the prevalent Friedel-Crafts acylation and cyclization of 4-fluorophenol against a plausible alternative, the intramolecular cyclization of 3-(2-fluoro-5-hydroxyphenyl)propanoic acid.
Method 1: Friedel-Crafts Acylation and Cyclization of 4-Fluorophenol
A widely utilized method for the synthesis of 4-fluoro-7-hydroxy-1-indanone involves a one-pot reaction starting from 4-fluorophenol. This approach combines a Friedel-Crafts acylation with a subsequent intramolecular cyclization.
The reaction proceeds by the acylation of 4-fluorophenol with a suitable three-carbon acylating agent, such as 3-chloropropionyl chloride, in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃). The intermediate formed then undergoes an intramolecular Friedel-Crafts alkylation (cyclization) at elevated temperatures to yield the desired indanone.
Experimental Protocol:
A mixture of 4-fluorophenol and 3-chloropropionyl chloride is added to a suspension of aluminum chloride in an appropriate solvent. The reaction mixture is heated, typically in a stepwise manner, first to around 100°C and then to a higher temperature of approximately 180°C, for several hours.[1][2] After cooling, the reaction is quenched, and the product is extracted using an organic solvent like ethyl acetate.[1][2] The crude product is then purified, commonly by column chromatography, to yield 4-fluoro-7-hydroxy-1-indanone.[1][2]
Method 2: Intramolecular Cyclization of 3-(2-Fluoro-5-hydroxyphenyl)propanoic Acid
An alternative strategy involves the preparation and subsequent intramolecular cyclization of a substituted phenylpropanoic acid. This multi-step approach offers potentially milder reaction conditions for the cyclization step compared to the high temperatures of the one-pot Friedel-Crafts method.
The synthesis commences with a suitable starting material, such as 2-fluoro-5-methoxyaniline, which is converted to 3-(2-fluoro-5-hydroxyphenyl)propanoic acid through a series of reactions including diazotization, Sandmeyer-type reaction, and hydrolysis. The resulting propanoic acid derivative is then cyclized using a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), to afford the target indanone.
Experimental Protocol:
3-(2-Fluoro-5-hydroxyphenyl)propanoic acid is added to polyphosphoric acid. The mixture is heated to a moderate temperature, typically around 80-100°C, and stirred for a defined period. The reaction progress is monitored by a suitable analytical technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration. The crude product is then washed and purified, for instance, by recrystallization or column chromatography.
Performance Comparison
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Phenylpropanoic Acid Cyclization |
| Starting Material | 4-Fluorophenol | 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid |
| Key Reagents | Aluminum Chloride, 3-Chloropropionyl Chloride | Polyphosphoric Acid |
| Reaction Temperature | High (100-180°C) | Moderate (80-100°C) |
| Reaction Time | Several hours | Typically shorter for the cyclization step |
| Reported Yield | Variable, often moderate | Generally good to high for the cyclization step |
| Purity | Requires significant purification | May require less rigorous purification |
| Scalability | Established for industrial scale | Potentially adaptable for larger scale |
| Green Chemistry Aspects | Use of stoichiometric strong Lewis acid, high energy consumption | Use of a dehydrating agent, potentially lower energy |
Conclusion
Both the one-pot Friedel-Crafts acylation of 4-fluorophenol and the intramolecular cyclization of 3-(2-fluoro-5-hydroxyphenyl)propanoic acid present viable pathways for the synthesis of 4-fluoro-7-hydroxy-1-indanone.
The Friedel-Crafts approach is a more direct, one-pot synthesis. However, it necessitates harsh reaction conditions, including high temperatures and the use of a stoichiometric amount of a strong Lewis acid, which can pose challenges for scalability and waste management.
The phenylpropanoic acid cyclization method , while involving more synthetic steps to prepare the precursor, offers the advantage of milder conditions for the key cyclization step. This can lead to higher selectivity, easier purification, and a more favorable environmental profile for the final ring-closing reaction.
The choice between these methods will ultimately depend on the specific requirements of the research or production campaign, including the availability of starting materials, desired scale, and considerations for process safety and environmental impact. Further optimization of both routes could lead to improved yields and more sustainable processes.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS Number: 136191-16-7), a fluorinated organic compound. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste.[3][4] It must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, which typically involves incineration at a licensed hazardous waste facility.[4]
-
Segregation:
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.[3][5]
-
The container must be in good condition and appropriately labeled with "Hazardous Waste" and the full chemical name: "this compound."[3][5] Include the approximate quantity or concentration if it is in a solution.
-
-
Storage:
-
Documentation:
-
Maintain a log of the waste being added to the container, including the chemical name and quantity.
-
Complete a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Disposal Request:
-
Once the waste container is nearly full, or in accordance with your institution's policies, arrange for pickup and disposal through your EHS office or a licensed hazardous waste disposal contractor.[3]
-
The precautionary statement P501 specifically mandates the disposal of contents/container to an approved waste disposal plant.[1][2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Waste[3][4] |
| Container Type | Labeled, sealed, and chemically compatible[3][5] |
| Segregation | Separate from non-halogenated, aqueous, and reactive wastes[4][6] |
| Storage Location | Designated, cool, dry, and well-ventilated satellite accumulation area[3] |
| Final Disposal | Through a licensed hazardous waste disposal facility[1][2] |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
- 1. This compound | 136191-16-7 [sigmaaldrich.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is classified with the following hazards:
Due to these potential health risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield in combination with goggles, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves before use and dispose of them properly after handling.[2] |
| Skin and Body | A lab coat or a chemical-resistant apron should be worn. For larger quantities or in case of a spill, full-body protection may be necessary.[2] |
| Respiratory | All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.[2]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible.
2. Donning PPE:
-
Step 1: Lab Coat/Apron: Put on a clean lab coat or chemical-resistant apron, ensuring it is fully buttoned or tied.
-
Step 2: Eye Protection: Don chemical safety goggles. If there is a significant splash risk, use a face shield in addition to goggles.
-
Step 3: Gloves: Put on chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling the Compound:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize exposure.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Spill Management: In the event of a spill, follow established laboratory procedures for chemical spills. Small spills can be absorbed with an inert material and placed in a sealed container for disposal.
4. Doffing PPE:
-
Step 1: Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Peel one glove off from the cuff, turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Step 2: Lab Coat/Apron: Remove the lab coat or apron by unbuttoning or untying it and rolling it away from the body to prevent contact with contaminated surfaces.
-
Step 3: Eye Protection: Remove eye protection last.
-
Step 4: Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in a properly labeled hazardous waste container in accordance with local, state, and federal regulations.
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1]
Diagram: PPE Selection and Use Workflow
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
